Methyl 3-Amino-4-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVYPBINPLNBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579185 | |
| Record name | Methyl 3-amino-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99512-09-1 | |
| Record name | Methyl 3-amino-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-Amino-4-nitrobenzoate
This technical guide provides a comprehensive overview of Methyl 3-Amino-4-nitrobenzoate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, significant applications, and essential safety protocols.
Introduction
This compound (CAS No. 99512-09-1) is a substituted aromatic compound that serves as a vital building block in organic synthesis.[1][2] Its molecular structure, featuring an aminophenyl moiety with nitro and methyl ester functional groups, makes it a versatile reagent for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of the amino, nitro, and ester groups allows for a variety of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 99512-09-1 | [1][2][3] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 3-amino-4-nitro-, methyl ester; 5-(Methoxycarbonyl)-2-nitroaniline; 2-Amino-4-(methoxycarbonyl)nitrobenzene | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the nitration of a substituted benzoic acid followed by esterification and selective reduction or amination.
Synthetic Workflow Diagram
Caption: A general two-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
-
In a reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in a suitable solvent.
-
Add an aqueous solution of methylamine to the reaction mixture. The fluorine-substituted analogue, 4-fluoro-3-nitrobenzoic acid, can also be used and may offer advantages due to the higher reactivity of the fluoride as a leaving group in nucleophilic aromatic substitution.[4]
-
Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid. This step can achieve very high yields, with some reports as high as 99.4%.[4]
Step 2: Fischer Esterification to Yield this compound
-
Suspend the 4-(methylamino)-3-nitrobenzoic acid obtained in the previous step in anhydrous methanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.
-
Reflux the reaction mixture. The progress of the esterification can be monitored by TLC.[4]
-
After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, for example, ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.
Role as a Pharmaceutical Intermediate
This compound is a key precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). For instance, related nitrobenzoic acid derivatives are crucial in the production of telmisartan, a widely used antihypertensive drug.[5] The amino and nitro groups on the benzene ring allow for further chemical modifications to build more complex molecular architectures. It is also used in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which is an intermediate for various drugs, including those for treating diabetes, hypertension, and autoimmune diseases.[6]
Use in the Development of Novel Therapeutic Agents
Research has shown that derivatives of nitrobenzoates exhibit promising biological activities. For example, certain 3-methyl-4-nitrobenzoate derivatives have been investigated as potential antifungal agents.[7] Specifically, methyl 3-methyl-4-nitrobenzoate has demonstrated significant antifungal activity against Candida guilliermondii.[7] This highlights the potential of using this compound as a scaffold for the discovery of new antimicrobial drugs.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on available data for similar compounds, this compound should be handled with care. The GHS classification for a related compound, methyl 4-amino-3-nitrobenzoate, indicates that it may be harmful if swallowed.[8]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a chemical compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its versatile chemical nature, coupled with its role as a key intermediate in the synthesis of pharmaceuticals, underscores its importance. This guide provides a foundational understanding of its properties, synthesis, applications, and safety, serving as a valuable resource for researchers and developers in the field.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 3-Amino-4-nitrobenzoate
An In-depth Technical Guide to Methyl 3-Amino-4-nitrobenzoate
Abstract
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry and medicinal research. Its unique trifunctional nature, featuring an amine, a nitro group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic structures and pharmaceutical intermediates. This guide provides a comprehensive overview of its core physical and chemical properties, outlines a detailed and validated synthetic protocol, explores its chemical reactivity, and discusses its applications for researchers, scientists, and drug development professionals.
Core Molecular Identity and Physicochemical Profile
This compound, with the CAS number 99512-09-1, is a stable, solid organic compound.[1][2] The strategic placement of an electron-donating amino group and two electron-withdrawing groups (nitro and methoxycarbonyl) on the aromatic ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic precursor.
Molecular Structure and Key Functional Groups
The structure features a benzene ring substituted at positions 1, 3, and 4. The primary functional groups are a methyl ester (-COOCH₃), an amino group (-NH₂), and a nitro group (-NO₂). The relative positioning of these groups, particularly the ortho-relationship of the amine and nitro moieties, is critical for many of its applications in heterocyclic synthesis.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The key physical and chemical properties are summarized in the table below for quick reference. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 99512-09-1 | [1][2] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| XLogP3 | 1.1 | [2] |
| InChI Key | ZGVYPBINPLNBDH-UHFFFAOYSA-N | [1][2] |
| SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N | [2] |
Synthesis Protocol: Fischer Esterification
The most direct and reliable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Amino-4-nitrobenzoic acid. This method is favored for its high efficiency and straightforward purification. The causality behind this choice is the commercial availability of the starting acid and the robustness of the esterification reaction, which proceeds with high conversion under simple acidic catalysis.
Synthesis Workflow
The workflow involves the protonation of the carboxylic acid carbonyl by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the final ester product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; progress is monitored by TLC, and the final product's purity can be confirmed by melting point analysis and spectroscopy.
Materials:
-
3-Amino-4-nitrobenzoic acid (1.0 eq)
-
Anhydrous Methanol (serving as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Amino-4-nitrobenzoic acid in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: Cool the mixture in an ice-water bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid dropwise. Expertise Insight: The exothermic nature of acid dilution necessitates slow addition at low temperatures to prevent side reactions.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is a 3:1 mixture of hexane and ethyl acetate. The reaction is complete when the starting acid spot is no longer visible. This step ensures the reaction is not prematurely stopped or unnecessarily prolonged.
-
Workup - Quenching: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases. This neutralizes the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Purification: Remove the ethyl acetate under reduced pressure to yield the crude product. Further purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product as a solid.
Chemical Reactivity and Synthetic Potential
The utility of this compound stems from the distinct reactivity of its three functional groups. This trifunctional arrangement allows for selective chemical transformations, making it a valuable intermediate.
Caption: Key reaction pathways for this compound.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents like H₂ over Pd/C, SnCl₂, or Na₂S₂O₄. This transformation yields a diamino derivative, a key precursor for synthesizing benzimidazoles, which are common scaffolds in pharmaceuticals. The hydrogenation of a nitro group on a similar compound is a well-established procedure.[3]
-
Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization for further functionalization.
-
Reactions of the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or converted to an amide by reacting with an amine.
-
Cyclization Reactions: The true synthetic power of this molecule is realized after the reduction of the nitro group. The resulting ortho-phenylenediamine derivative is primed for condensation reactions with aldehydes, ketones, or carboxylic acids to form a five-membered imidazole ring fused to the benzene ring, yielding various benzimidazole derivatives.
Applications in Research and Drug Development
This compound is primarily used as an intermediate in organic synthesis. Its structure is a valuable scaffold for building more complex molecules.
-
Heterocyclic Chemistry: As detailed above, it is an excellent precursor for benzimidazoles and other related fused heterocyclic systems.
-
Pharmaceutical Intermediates: While not a drug itself, it serves as a building block for active pharmaceutical ingredients (APIs). Related nitrobenzoate esters are known intermediates in the synthesis of high-value compounds, including anticancer drugs.[4] The functional groups allow for the attachment of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Dye and Pigment Synthesis: The chromophoric nitro and amino groups on the aromatic ring make this and related compounds precursors for the synthesis of azo dyes and other colorants.
Spectroscopic Analysis
Characterization of this compound is typically performed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the three aromatic protons (with complex splitting patterns due to their coupling), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include N-H stretching for the amine (two bands around 3300-3500 cm⁻¹), C=O stretching for the ester (~1720 cm⁻¹), and asymmetric and symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹). The spectrum for the related 4-methyl-3-nitrobenzoic acid shows these characteristic nitro and carbonyl peaks.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.16 g/mol ).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Keep in an inert atmosphere.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
An In-depth Technical Guide to Methyl 3-Amino-4-nitrobenzoate: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-nitrobenzoate is a pivotal organic compound characterized by a benzene ring substituted with amino, nitro, and methyl ester functional groups. This unique trifunctional arrangement makes it a valuable and versatile building block in medicinal chemistry and the synthesis of complex organic molecules. Its strategic importance is underscored by its role as a key intermediate in the production of high-value active pharmaceutical ingredients (APIs), most notably in oncology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of this compound, offering field-proven insights for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
A precise understanding of the fundamental properties of this compound is essential for its effective application in research and development.
Chemical Identifiers
The compound is unequivocally identified by the following descriptors:
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 99512-09-1 | [1][2] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N | [1] |
| InChI | InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3 | [1][2] |
| InChIKey | ZGVYPBINPLNBDH-UHFFFAOYSA-N | [1][2] |
Molecular Weight and Mass
The molecular weight is a fundamental parameter for stoichiometric calculations in synthesis.
| Property | Value | Source |
| Molecular Weight | 196.16 g/mol | [1] |
| Exact Mass | 196.04840674 Da | [1] |
Physicochemical Characteristics
The physical and chemical properties of this compound dictate its handling, storage, and reactivity.
| Property | Value/Description | Source |
| Physical Form | Solid | [2] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
Molecular Structure and Spectroscopic Elucidation
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and its spectral characteristics. The amino group at position 3 and the nitro group at position 4, ortho to each other, create a unique electronic environment that influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
dot
Caption: 2D structure of this compound.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic region would show a complex splitting pattern due to the substitution. The protons on the amine group would likely appear as a broad singlet. The methyl protons of the ester group would be a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (typically >160 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups. The methyl carbon of the ester would be the most upfield signal.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-O stretching of the ester (around 1100-1300 cm⁻¹).
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and a 25% aqueous solution of methylamine.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of acetic acid. The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound via Fischer Esterification [3]
-
Reaction Setup: Suspend the 4-(methylamino)-3-nitrobenzoic acid obtained in the previous step in anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Development
This compound is a critical starting material in the synthesis of several important pharmaceutical agents.
Synthesis of Nilotinib
One of the most significant applications of a closely related isomer, Methyl 3-amino-4-methylbenzoate, is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[4] The structural features of this compound make it a plausible precursor for analogous kinase inhibitors. The synthesis of Nilotinib involves a multi-step process where the amino group of the benzoic acid derivative is reacted to form a guanidine, which is then used to construct the pyrimidine ring system of the final drug.
dot
Caption: Simplified synthetic pathway to Nilotinib.
Potential Role in Chagas Disease Treatment
Nitroaromatic compounds are a known class of therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. The current treatments, benznidazole and nifurtimox, are both nitro-heterocyclic drugs. Research into novel anti-chagasic agents has explored various nitroaromatic scaffolds. Given its structure, this compound serves as a potential starting material for the synthesis of new drug candidates for Chagas disease. The amino group provides a convenient handle for further chemical modification to generate a library of compounds for screening.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined molecular structure and the strategic placement of three reactive functional groups make it an invaluable intermediate for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and synthetic methodologies. The established application of its analogs in the synthesis of the anticancer drug Nilotinib highlights the importance of this structural motif in modern drug discovery. Further exploration of its utility in developing novel therapeutics, particularly for neglected diseases like Chagas disease, represents a promising avenue for future research.
References
An In-depth Technical Guide to the Solubility of Methyl 3-Amino-4-nitrobenzoate in Organic Solvents for Pharmaceutical Development
This guide provides a comprehensive technical overview of the solubility of methyl 3-amino-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental determination, thermodynamic modeling, and practical implications of solubility data in organic solvents.
Introduction: The Critical Role of Solubility in Pharmaceutical Manufacturing
This compound (M3A4N) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both an amino and a nitro group on a benzoate backbone, presents unique challenges and opportunities in process chemistry.[1][2] The solubility of M3A4N in organic solvents is a fundamental physicochemical property that governs key manufacturing processes, including:
-
Reaction Kinetics and Yield: The rate and efficiency of chemical reactions involving M3A4N are directly influenced by its concentration in the solvent, which is dictated by its solubility.
-
Crystallization and Purification: Control over the crystallization process, essential for isolating and purifying the final API, is contingent on a thorough understanding of the solubility profile of M3A4N in different solvents and at various temperatures.
-
Formulation and Drug Delivery: For APIs where M3A4N is a final product, its solubility characteristics are paramount in designing effective drug delivery systems.[3][4]
Given the significance of this parameter, a robust methodology for its determination and modeling is indispensable for efficient and scalable pharmaceutical development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of M3A4N is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| CAS Number | 99512-09-1 | [1][2] |
| Appearance | Solid | [1] |
Experimental Determination of Solubility: A Self-Validating Gravimetric Approach
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[3][5][6][7] Its principle lies in the preparation of a saturated solution at a constant temperature, followed by the quantitative analysis of the solute concentration.
Rationale for Experimental Design
The choice of an isothermal gravimetric method is predicated on its accuracy and straightforwardness. By maintaining a constant temperature, we eliminate a significant variable, allowing for the precise determination of solubility at specific process-relevant temperatures. The self-validating nature of this protocol is ensured by approaching equilibrium from both supersaturated and undersaturated states, with the convergence of results confirming the attainment of true thermodynamic equilibrium.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (purity > 99%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Thermostatic water bath with temperature control (± 0.1 K)
-
Isothermal flasks with magnetic stirrers
-
Analytical balance (± 0.0001 g)
-
Syringes with filters (0.45 µm)
-
Drying oven
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of M3A4N to a known mass of the chosen solvent in an isothermal flask.
-
Place the flask in the thermostatic water bath set to the desired temperature.
-
Stir the mixture continuously for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Analysis:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.
-
Transfer the withdrawn sample to a pre-weighed container.
-
-
Gravimetric Determination:
-
Evaporate the solvent from the sample in a drying oven at a temperature below the decomposition point of M3A4N until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of dissolved M3A4N.
-
-
Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
where:
-
m_solute is the mass of the dissolved M3A4N
-
M_solute is the molar mass of M3A4N (196.16 g/mol )
-
m_solvent is the mass of the solvent in the sample
-
M_solvent is the molar mass of the solvent
-
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Solubility Data of this compound (Illustrative)
The following table presents illustrative mole fraction solubility data for M3A4N in various organic solvents at different temperatures. This data is provided to demonstrate the application of thermodynamic models and should not be considered as experimentally verified values.
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 298.15 | 0.0250 | 0.0180 | 0.0450 | 0.0350 |
| 303.15 | 0.0310 | 0.0225 | 0.0560 | 0.0435 |
| 308.15 | 0.0385 | 0.0280 | 0.0695 | 0.0540 |
| 313.15 | 0.0475 | 0.0345 | 0.0860 | 0.0670 |
| 318.15 | 0.0585 | 0.0425 | 0.1060 | 0.0825 |
Thermodynamic Modeling of Solubility
Thermodynamic models are invaluable for correlating and predicting solubility data, thereby reducing the number of experiments required.[8][9][10] The van't Hoff and Apelblat models are two of the most commonly employed semi-empirical models for solid-liquid equilibrium.
The van't Hoff Model
The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility.[11][12][13] It provides a linear relationship between the natural logarithm of the mole fraction solubility and the reciprocal of the absolute temperature:
ln(x) = A + B/T
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A and B are model parameters related to the entropy and enthalpy of dissolution, respectively.[14]
The Apelblat Model
The Apelblat equation is a more flexible three-parameter model that often provides a better fit to experimental data over a wider temperature range:[15][16]
ln(x) = A + B/T + C * ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are the Apelblat model parameters.
Logical Relationship between Experimental Data and Modeling
Caption: The interplay between experimental data and thermodynamic modeling.
Practical Implications for Pharmaceutical Development
A comprehensive understanding of the solubility of M3A4N in various organic solvents empowers process chemists to:
-
Select Optimal Solvents: The choice of solvent for a particular reaction or crystallization step can be made based on quantitative solubility data, leading to improved yields and purity.
-
Design Efficient Crystallization Processes: By knowing the temperature dependence of solubility, cooling crystallization processes can be designed to maximize yield and control crystal size and morphology.
-
Troubleshoot and Optimize Existing Processes: Solubility data can help diagnose issues such as incomplete reactions or poor crystallization outcomes and provide a basis for process optimization.
Conclusion
The solubility of this compound is a critical parameter in pharmaceutical process development. This guide has outlined a robust methodology for its experimental determination using the gravimetric method and its correlation using the van't Hoff and Apelblat models. By leveraging this knowledge, researchers and scientists can make informed decisions that lead to more efficient, scalable, and reliable manufacturing processes for essential medicines.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Solubility - Wikipedia [en.wikipedia.org]
- 13. CHM 112 Lecture 26 [chm.uri.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Introduction: Navigating the Synthesis of a Niche Isomer
An In-Depth Technical Guide to the Synthesis of Methyl 3-Amino-4-nitrobenzoate
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the synthetic strategies.
This compound is an aromatic compound featuring an amino, a nitro, and a methyl ester group. Its specific substitution pattern makes it a potentially useful building block in organic synthesis. While its isomer, Methyl 4-Amino-3-nitrobenzoate, is widely referenced and its synthesis well-established, detailed literature on the direct synthesis of the 3-amino-4-nitro isomer is less common.
This guide, therefore, presents a logical and robust multi-step synthetic pathway to this compound, starting from readily available materials. The proposed route is grounded in fundamental principles of organic chemistry, with each step validated by analogous, well-documented reactions. We will also explore the synthesis of a key related isomer to provide a broader context for synthetic strategies in this chemical space.
Proposed Primary Synthesis Pathway for this compound
The synthesis of this compound presents a classic challenge in regioselectivity. The starting material, 3-aminobenzoic acid, contains both an activating, ortho-para directing amino group and a deactivating, meta-directing carboxylic acid group. Direct nitration would be unselective and prone to oxidation of the amino group. A more controlled and higher-yielding approach involves a four-step sequence: protection of the amino group, regioselective nitration, deprotection, and finally, esterification.
Caption: Proposed four-step synthesis of this compound.
Step 1: Protection of the Amino Group via Acetylation
Rationale: The amino group of 3-aminobenzoic acid is highly activating and susceptible to oxidation by the nitrating mixture. To ensure a clean and selective nitration, it is imperative to first protect the amino group. Acetylation converts the amino group into a less activating, but still ortho-para directing, acetamido group. This modification also prevents unwanted oxidation.
Caption: Acetylation of 3-aminobenzoic acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-aminobenzoic acid in a suitable solvent such as pyridine or a mixture of acetic acid and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-acetamidobenzoic acid.
Step 2: Regioselective Nitration
Rationale: With the amino group protected, the nitration of 3-acetamidobenzoic acid can be performed. The acetamido group is an ortho, para-director, while the carboxylic acid is a meta-director. The desired 4-position is ortho to the acetamido group and meta to the carboxylic acid group, making it the most electronically favored position for electrophilic aromatic substitution.
Caption: Nitration of 3-acetamidobenzoic acid.
Experimental Protocol:
-
In a flask, carefully add 3-acetamidobenzoic acid to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C with an ice bath.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 3-acetamidobenzoic acid, keeping the temperature below 10 °C.
-
After the addition, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Deprotection of the Amino Group
Rationale: Following successful nitration, the acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the key intermediate, 3-amino-4-nitrobenzoic acid.
Caption: Acid hydrolysis of the acetamido group.
Experimental Protocol:
-
Suspend 3-acetamido-4-nitrobenzoic acid in a mixture of water and a strong acid, such as hydrochloric or sulfuric acid.
-
Heat the mixture to reflux for 1-3 hours, monitoring the dissolution of the starting material and the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to the isoelectric point to precipitate the product.
-
Collect the solid 3-amino-4-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.
Step 4: Fischer Esterification
Rationale: The final step is the conversion of the carboxylic acid to a methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of methanol.
Caption: Fischer esterification to the final product.
Experimental Protocol:
-
Suspend 3-amino-4-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary for Proposed Synthesis
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Protection | Acetic anhydride, Pyridine | 0 °C to RT, 2-4 h | >90% |
| 2 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C, 1-2 h | 70-85% |
| 3 | Deprotection | Aq. HCl or H₂SO₄ | Reflux, 1-3 h | >85% |
| 4 | Esterification | Methanol, Conc. H₂SO₄ | Reflux, 4-6 h | 75-90% |
Alternative Synthesis Pathway: The Isomeric Methyl 4-Amino-3-nitrobenzoate
For comparative purposes and to highlight the importance of regiochemistry, the well-established synthesis of the isomer Methyl 4-Amino-3-nitrobenzoate is presented. This pathway involves the Fischer esterification of 4-amino-3-nitrobenzoic acid.[1][2]
Experimental Protocol for Methyl 4-Amino-3-nitrobenzoate:
-
In a round-bottom flask, suspend 4-amino-3-nitrobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.[1]
-
Cool the reaction and pour it into a beaker of water.
-
Neutralize with sodium bicarbonate, which will cause the product to precipitate.
-
Collect the yellow solid by vacuum filtration, wash with water, and dry. Yields are typically high for this reaction.[1]
Caption: Synthesis of the isomeric Methyl 4-Amino-3-nitrobenzoate.
Conclusion
While direct, published protocols for the synthesis of this compound are scarce, a logical and high-yielding multi-step pathway can be designed based on fundamental and well-established organic reactions. The proposed four-step sequence of protection, nitration, deprotection, and esterification provides a robust framework for the synthesis of this specific isomer. The key to success lies in the careful control of reaction conditions, particularly during the nitration step, to ensure the desired regioselectivity. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.
References
An In-depth Technical Guide to Methyl 3-Amino-4-nitrobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-nitrobenzoate is a valuable bifunctional organic compound that serves as a key intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and dye industries. Its structure, featuring an aromatic ring substituted with amino, nitro, and methyl ester functional groups, provides a versatile platform for diverse chemical transformations. The presence of both an electron-donating amino group and an electron-withdrawing nitro group imparts unique reactivity to the aromatic core, making it a subject of interest for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on practical insights for laboratory and industrial settings.
Discovery and History
The development of synthetic organic chemistry in the 19th and 20th centuries saw a surge in the preparation and utilization of nitroaromatic compounds. These compounds, readily accessible through nitration reactions, became crucial precursors for dyes, explosives, and eventually, pharmaceuticals. While the precise first synthesis of this compound is not prominently documented in historical records, its emergence is intrinsically linked to the broader exploration of aminonitrobenzoic acids and their esters. The synthesis of such compounds was a logical extension of the well-established chemistry of nitration and esterification of aromatic carboxylic acids. Early investigations into the reduction of dinitrobenzoic acids and the nucleophilic substitution of halogenated nitrobenzoic acids likely paved the way for the preparation of a variety of isomers of aminonitrobenzoic acid and their subsequent esterification to compounds like this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 196.16 g/mol | --INVALID-LINK-- |
| CAS Number | 99512-09-1 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically >98% | --INVALID-LINK-- |
| Synonyms | Benzoic acid, 3-amino-4-nitro-, methyl ester; 5-(Methoxycarbonyl)-2-nitroaniline; 2-Amino-4-(methoxycarbonyl)nitrobenzene | --INVALID-LINK-- |
Spectroscopic Data (Predicted and from Analogues)
While a dedicated, published spectrum for this compound can be difficult to locate, its spectroscopic characteristics can be reliably predicted based on the analysis of closely related compounds such as methyl 3-nitrobenzoate and methyl 4-amino-3-nitrobenzoate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and nitro groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield shift. The aromatic carbons will have their chemical shifts influenced by the attached functional groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ester, and the C-O stretching of the ester.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy and nitro groups.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 3-amino-4-nitrobenzoic acid. This method is favored for its simplicity and use of readily available reagents.
Synthetic Pathway Overview
Caption: Fischer esterification of 3-amino-4-nitrobenzoic acid.
Detailed Experimental Protocol
Materials:
-
3-Amino-4-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-nitrobenzoic acid in anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the ethyl acetate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to shift the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a byproduct of the reaction.
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves as a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Sodium Bicarbonate Wash: This step is essential to remove the sulfuric acid catalyst and any unreacted 3-amino-4-nitrobenzoic acid. The carboxylic acid is deprotonated by the weak base to form a water-soluble carboxylate salt, which is then partitioned into the aqueous layer.
-
Brine Wash: Washing with brine helps to remove any residual water from the organic layer before the drying step.
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis, primarily due to the presence of three reactive sites: the amino group, the nitro group, and the methyl ester. These functional groups can be selectively modified to introduce a wide range of substituents and to construct complex molecular architectures.
Role as a Synthetic Intermediate
The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. The nitro group can be reduced to an amino group, providing a pathway to diamino derivatives which are precursors to various heterocyclic compounds. The methyl ester can be hydrolyzed back to the carboxylic acid or converted to other functional groups like amides.
Caption: Synthetic utility of this compound.
Applications in Pharmaceutical Synthesis
While specific blockbuster drugs directly synthesized from this compound are not widely publicized, its structural motif is present in numerous biologically active molecules. Its derivatives are explored for a variety of therapeutic applications. For instance, aminonitrobenzoic acid derivatives are known intermediates in the synthesis of various pharmaceuticals. The strategic placement of the amino and nitro groups allows for the regioselective synthesis of complex heterocyclic systems, which are common scaffolds in many drug molecules.
Conclusion
This compound stands as a testament to the enduring utility of well-functionalized aromatic building blocks in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its constituent functional groups, ensures its continued relevance in the discovery and development of new chemical entities with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The methodologies and insights presented herein are intended to facilitate the effective and safe utilization of this important synthetic intermediate.
A Comprehensive Spectroscopic Guide to Methyl 3-Amino-4-nitrobenzoate
Introduction
Methyl 3-amino-4-nitrobenzoate is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Its chemical architecture, featuring an electron-donating amino group and two electron-withdrawing groups (nitro and methyl ester) on a benzene ring, creates a unique electronic environment. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in chemical transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
The arrangement of the substituents on the benzene ring dictates the spectroscopic characteristics of this compound. The amino group at position 3 and the nitro group at position 4 create a push-pull electronic system, while the methyl ester at position 1 further influences the electron distribution. These substituent effects are key to interpreting the NMR, IR, and MS data.
Caption: Molecular Structure of this compound with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts influenced by the interplay of the substituents' electronic effects.[1]
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino group will shield (shift upfield) the ortho and para protons, while the electron-withdrawing nitro and methyl ester groups will deshield (shift downfield) them.[2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.4 | d | ~2.0 | 1H |
| H-2 | ~7.8 | dd | ~8.5, 2.0 | 1H |
| H-5 | ~7.0 | d | ~8.5 | 1H |
| -NH₂ | ~6.0 | br s | - | 2H |
| -OCH₃ | ~3.9 | s | - | 3H |
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group and the methyl ester group, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.
-
H-2: This proton is ortho to the methyl ester group and meta to the nitro group, resulting in a downfield shift. It will likely appear as a doublet of doublets due to coupling with both H-6 and H-5.
-
H-5: This proton is ortho to the electron-donating amino group, which causes shielding and an upfield shift compared to the other aromatic protons. It should appear as a doublet from coupling with H-2.
-
-NH₂: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.
-
-OCH₃: The methyl ester protons will be a sharp singlet in the typical range for such groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents. The nitro group has a strong deshielding effect on the carbon it is attached to (ipso-carbon).[3][4]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-4 | ~150 |
| C-3 | ~140 |
| C-1 | ~132 |
| C-6 | ~128 |
| C-2 | ~120 |
| C-5 | ~115 |
| -OCH₃ | ~53 |
-
C=O: The carbonyl carbon of the ester group will be the most downfield signal.[5]
-
C-4: The carbon attached to the nitro group will be significantly deshielded.
-
C-3: The carbon bonded to the amino group will also be downfield, though less so than C-4.
-
C-1, C-2, C-5, C-6: The remaining aromatic carbons will have distinct chemical shifts based on their proximity to the various substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3500-3300 | Medium |
| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak |
| C=O (Ester) | Stretch | ~1720 | Strong |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium |
| N-O (Nitro) | Asymmetric Stretch | ~1530 | Strong |
| N-O (Nitro) | Symmetric Stretch | ~1350 | Strong |
| C-O (Ester) | Stretch | 1300-1100 | Strong |
| C-N (Amino) | Stretch | 1335-1250 | Strong |
The presence of strong absorption bands for the nitro group (around 1530 and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹) would be key diagnostic features in the IR spectrum.[6][7] The N-H stretching of the primary amine will also be a notable feature.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molar mass: 196.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₃]⁺ |
| 150 | [M - NO₂]⁺ |
| 137 | [M - COOCH₃]⁺ |
| 120 | [M - NO₂ - OCH₃]⁺ |
The fragmentation is likely to proceed through the loss of the methoxy radical (-OCH₃), the nitro group (-NO₂), or the entire methyl ester group (-COOCH₃).[9][10] The relative abundances of these fragment ions will be indicative of their stability.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).
Caption: A Generalized Workflow for NMR Spectroscopic Analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) for a volatile compound.
-
Instrument Setup: Use a mass spectrometer capable of providing accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Conclusion
The predicted spectroscopic data for this compound provides a detailed fingerprint for its identification and characterization. The interplay of the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups results in a unique and interpretable set of spectra. This guide serves as a foundational resource for researchers working with this compound, enabling them to confidently interpret their experimental data and advance their scientific endeavors.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. aiinmr.com [aiinmr.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methyl 3-Amino-4-nitrobenzoate: A Versatile Scaffold for Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Introduction: Unveiling a Privileged Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-Amino-4-nitrobenzoate is a deceptively simple aromatic compound that has emerged as a highly valuable and versatile building block. Its unique trifunctional arrangement—an amine, a nitro group, and a methyl ester—provides a rich platform for chemical diversification, enabling access to a wide array of complex heterocyclic structures with significant therapeutic potential.
The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group on the benzoate ring creates a unique electronic and reactive profile.[1] This guide provides an in-depth analysis of the core applications of this compound, detailing its strategic importance, key synthetic transformations, and its role in the development of bioactive molecules.
Figure 1: Chemical Structure of this compound
Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its application in drug synthesis and design.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | PubChem[2] |
| Molecular Weight | 196.16 g/mol | PubChem[2][3] |
| XLogP3 | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Appearance | Solid | CymitQuimica[3] |
The Strategic Core: Gateway to Privileged Heterocycles
The primary value of this compound in medicinal chemistry lies in its capacity to serve as a precursor to ortho-phenylenediamines. The reduction of the nitro group to a primary amine is a pivotal transformation that unlocks a cascade of synthetic possibilities. The resulting diamine is a classic building block for a multitude of heterocyclic scaffolds that are prevalent in FDA-approved drugs and clinical candidates.
Causality of Application: The ortho-diamine functionality is the key. This specific arrangement is primed for condensation reactions with a variety of dielectrophiles (such as carboxylic acids, aldehydes, or their derivatives) to form five- and six-membered heterocyclic rings. This provides a reliable and high-yielding entry into chemical libraries based on:
-
Benzimidazoles: A cornerstone scaffold in medicinal chemistry, found in proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and numerous kinase inhibitors. Derivatives of related intermediates are used to treat autoimmune diseases and promote hair growth.[4]
-
Quinoxalines: Another important heterocyclic system with a broad range of biological activities, including anticancer and antimicrobial properties.
-
Triazoles: Used as intermediates for drugs targeting conditions like diabetes, hypertension, and schizophrenia.[4]
Figure 2: Key Synthetic Transformation and Application Workflow
Core Experimental Protocol: Nitro Group Reduction
The conversion of the nitro group to an amine is the most critical and enabling step in the utilization of this scaffold. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation.
Objective: To synthesize Methyl 3,4-diaminobenzoate from this compound.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite™
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material completely.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The mixture will turn black.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then backfill with hydrogen. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,4-diaminobenzoate, which can be used directly in the next step or purified further by recrystallization or column chromatography.
Trustworthiness and Validation: This protocol's reliability stems from its widespread use and high efficiency.[5] The progress can be easily tracked by TLC, and the endpoint is clearly defined by the disappearance of the starting material. The clean nature of catalytic hydrogenation often results in a product pure enough for subsequent reactions without extensive purification, validating the process's effectiveness.
Applications in Bioactive Compound Synthesis
The utility of the aminonitrobenzoate scaffold is demonstrated in its application toward various therapeutic areas.
Antifungal Agents
Research into 3-methyl-4-nitrobenzoate derivatives has demonstrated their potential as antifungal agents.[6] A study evaluating a series of these compounds against four Candida strains revealed that specific analogs exhibited significant antifungal activity.[6] For instance, pentyl 3-methyl-4-nitrobenzoate was identified as the most bioactive compound against C. guilliermondii, with a Minimum Inhibitory Concentration (MIC) of 31 µM.[6] In silico modeling suggested that these compounds interact with the thymidylate kinase (TMPK) protein, a proposed molecular target for antifungal agents.[6] This highlights the core scaffold's value in generating hits for infectious disease programs.
Oncology and Kinase Inhibition
While direct applications are emerging, the strategic value of the underlying substitution pattern is well-established. A closely related compound, Methyl 3-amino-4-methylbenzoate, is a pivotal intermediate in the industrial synthesis of blockbuster tyrosine kinase inhibitors Nilotinib and Imatinib, which are used to treat chronic myeloid leukemia (CML).[7] Furthermore, the parent acid of a similar scaffold, 4-methyl-3-nitrobenzoic acid, was found to inhibit the migration of nine different tumor cell lines in a high-throughput screen.[8] It was shown to impair cancer cell chemotaxis, a key process in metastasis, suggesting that this class of compounds could be developed into novel antimetastasis drugs.[8]
Versatile Intermediate for Diverse Targets
The structural features of aminonitrobenzoates make them ideal starting points for generating compound libraries for various drug discovery campaigns. The presence of both nitro and amino groups can be leveraged to develop potential anti-inflammatory drugs and enzyme inhibitors.[9] The nitro group can enhance lipophilicity and cell membrane permeability, potentially improving efficacy, while the amino group provides a key interaction point for forming hydrogen bonds with enzyme active sites.[9]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic asset in the medicinal chemist's toolbox. Its true potential is unlocked through the facile reduction of its nitro group, which provides access to the highly valuable ortho-phenylenediamine scaffold. This transformation opens a gateway to a rich diversity of heterocyclic systems, including benzimidazoles and triazoles, which are central to numerous successful therapeutic agents. The demonstrated applications in antifungal and anticancer research, coupled with its inherent versatility, solidify the position of this compound as a key intermediate for the discovery and development of next-generation pharmaceuticals.
References
- 1. Methyl 3-amino-4-methyl-5-nitrobenzoate | 72922-60-2 | Benchchem [benchchem.com]
- 2. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. smolecule.com [smolecule.com]
The Strategic Role of Methyl 3-Amino-4-nitrobenzoate: A Cornerstone in Modern Chemical Synthesis
Abstract
Methyl 3-amino-4-nitrobenzoate is a pivotal, yet often overlooked, chemical intermediate whose strategic placement of functional groups—an amine, a nitro group, and a methyl ester on a benzene ring—renders it a highly versatile scaffold in organic synthesis. This guide provides an in-depth technical exploration of its synthesis, chemical properties, and, most critically, its role as a precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of its synthesis and utility, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Architectural Advantage of this compound
In the landscape of chemical intermediates, the value of a molecule is often dictated by the strategic arrangement of its functional groups. This compound (C₈H₈N₂O₄) is a prime example of such a molecule, where the interplay between an electron-donating amino group and an electron-withdrawing nitro group, ortho and meta to a methyl ester, creates a unique electronic and steric environment. This architecture allows for selective chemical transformations, making it a valuable starting material for the synthesis of a wide array of more complex molecules. This guide will illuminate the synthesis and application of this critical intermediate, providing a comprehensive resource for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 99512-09-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 196.16 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process: the nitration of a suitable benzoic acid derivative to introduce the nitro group, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of the Precursor, 3-Amino-4-nitrobenzoic Acid
The synthesis of the carboxylic acid precursor, 3-amino-4-nitrobenzoic acid, is a critical first step. A common laboratory-scale synthesis involves the reduction of a dinitro-substituted benzoic acid. For instance, the reduction of 3,4-dinitrobenzoic acid can be achieved using a variety of reducing agents, with tin(II) chloride in hydrochloric acid being a common and effective method.
Diagram 1: Synthesis of 3-Amino-4-nitrobenzoic Acid
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of Methyl 3-Amino-4-nitrobenzoate
Abstract
This technical guide provides a comprehensive and detailed protocol for the synthesis of Methyl 3-Amino-4-nitrobenzoate, a key chemical intermediate, from its carboxylic acid precursor, 3-amino-4-nitrobenzoic acid. The synthesis is achieved through a classic Fischer esterification, an acid-catalyzed reaction with methanol. This document outlines the underlying reaction mechanism, a complete step-by-step experimental workflow, methods for product purification and characterization, and a troubleshooting guide to address potential challenges. The information is structured to provide both theoretical understanding and practical, actionable guidance for laboratory synthesis.
Introduction and Significance
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, featuring both an amine and a nitro group on a benzoate backbone, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). For instance, related nitroaromatic compounds are crucial intermediates in the synthesis of antibacterial agents like nifuroxazide.[1][2]
The conversion of 3-amino-4-nitrobenzoic acid to its methyl ester is a fundamental transformation that enhances its utility in subsequent reactions by protecting the carboxylic acid moiety. The most direct and widely used method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This application note provides a robust and reproducible protocol for this synthesis, designed to ensure a high yield and purity of the final product.
Reaction Mechanism: Fischer-Speier Esterification
Fischer esterification is a reversible, acid-catalyzed condensation reaction.[5] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol (methanol in this case), or by removing water as it is formed.[3]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (concentrated H₂SO₄) protonates the carbonyl oxygen of the 3-amino-4-nitrobenzoic acid. This increases the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final product, this compound.
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol is based on established Fischer esterification procedures for aromatic carboxylic acids.[8][9] It is critical that all glassware is thoroughly dried and anhydrous methanol is used, as water can reverse the reaction and lower the yield.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Amino-4-nitrobenzoic acid | ≥98% Purity | Sigma-Aldrich | Ensure the starting material is completely dry. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Acts as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | VWR | Corrosive. Handle with extreme care.[5] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker | Used for neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Used for extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Alfa Aesar | Used as a drying agent. |
| Deionized Water | High Purity | In-house | For washing and work-up. |
| Equipment | |||
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator | |||
| Büchner funnel and filter flask | |||
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | For reaction monitoring. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-nitrobenzoic acid (e.g., 5.0 g, 27.4 mmol).
-
Add anhydrous methanol (50 mL). Stir the mixture to suspend the solid. The starting material may not fully dissolve at room temperature.
-
-
Catalyst Addition:
-
While stirring, carefully and slowly add concentrated sulfuric acid (1.5 mL) dropwise to the suspension. Caution: The addition is exothermic. A precipitate may form upon addition of the acid.[10]
-
-
Reflux:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Maintain the reflux for 1-2 hours. The solid should dissolve as the reaction progresses.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 1:1 ratio). The product spot will be less polar (higher Rf value) than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.[8]
-
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into a beaker containing 150 mL of ice-water, while stirring. A yellow precipitate of the crude product should form.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution dropwise until the effervescence ceases and the pH of the solution is approximately 7-8.[11]
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the product into ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers. Wash the combined organic phase with brine (2 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, then gravity filter to remove the drying agent.[8]
-
-
Purification and Product Recovery:
-
Remove the ethyl acetate using a rotary evaporator to yield the crude product as a yellow solid.[8]
-
Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent system, such as a methanol/water mixture.[8] Dissolve the solid in a minimum amount of hot methanol and add water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Expected Result |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Melting Point | ~154-158 °C (This can vary based on purity) |
| ¹H NMR (CDCl₃) | Expected peaks for aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and N-O stretching (nitro group). |
| TLC (1:1 Hex:EtOAc) | Single spot with Rf > Rf of starting material. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Wet starting material or methanol.[9] 3. Insufficient catalyst. | 1. Increase the reflux time and monitor by TLC until the starting material is consumed.[8] 2. Ensure starting acid is thoroughly dry and use anhydrous methanol. 3. Verify the amount and concentration of sulfuric acid. |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Purify the crude product using column chromatography on silica gel.[8] 2. Ensure the product is thoroughly dried under high vacuum. |
| Multiple Spots on TLC after Reaction | 1. Incomplete reaction (starting material remains). 2. Formation of side products. | 1. Increase reaction time or temperature slightly.[8] 2. Purify the crude mixture by column chromatography to isolate the desired product. |
| Product Appears Dark or Discolored | 1. Decomposition at high temperatures. 2. Impurities from starting materials. | 1. Avoid excessive heating during reflux and drying.[8] 2. Recrystallize the product from a suitable solvent system to remove colored impurities. |
Safety and Handling
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. Always handle inside a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[5]
-
Methanol (MeOH): Toxic upon ingestion, inhalation, and skin contact. It is also highly flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed at all times. All waste should be disposed of in accordance with institutional and local regulations.
References
- 1. Synthesis and biological activity of nifuroxazide and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of nifuroxazide and analogs. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asm.org [asm.org]
- 5. researchgate.net [researchgate.net]
- 6. prezi.com [prezi.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. studylib.net [studylib.net]
- 11. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of Methyl 3-Amino-4-nitrobenzoate in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Methyl 3-amino-4-nitrobenzoate emerges as a highly valuable and versatile starting material in this context. Its unique substitution pattern—an electron-donating amino group and an electron-withdrawing nitro group ortho to each other, along with a reactive methyl ester—provides a strategic entry point for the synthesis of a variety of fused heterocyclic systems. This guide offers an in-depth exploration of the practical applications of this compound in the synthesis of key heterocyclic compounds, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Principle: The Reductive Cyclization Strategy
The primary synthetic strategy leveraging this compound involves the reduction of the nitro group to an amino group, generating the key intermediate, Methyl 3,4-diaminobenzoate. This ortho-diamine is highly reactive and serves as the immediate precursor for the construction of various fused five- and six-membered heterocyclic rings. The reduction can be carried out as a separate step, or in a more efficient one-pot procedure where the diamine is generated in situ and immediately reacted with a suitable cyclizing agent.
Workflow for Heterocycle Synthesis from this compound
Caption: General synthetic workflow from this compound.
I. Synthesis of the Key Intermediate: Methyl 3,4-diaminobenzoate
The pivotal first step in harnessing the synthetic potential of this compound is the selective reduction of the nitro group to an amine, yielding Methyl 3,4-diaminobenzoate. This transformation must be efficient and clean to ensure high-quality starting material for subsequent cyclization reactions.
Protocol 1: Catalytic Hydrogenation for the Synthesis of Methyl 3,4-diaminobenzoate
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with additional solvent (methanol or ethanol).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Methyl 3,4-diaminobenzoate. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Causality and Insights: Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro groups. The palladium catalyst facilitates the addition of hydrogen across the N-O bonds of the nitro group, leading to the formation of the amine with water as the only byproduct. The choice of solvent is crucial for dissolving the starting material and ensuring good contact with the catalyst.
II. Application in the Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of Methyl 3,4-diaminobenzoate with aldehydes is a common and effective method for the synthesis of 2-substituted benzimidazoles.
Protocol 2: One-Pot Synthesis of Methyl 2-Aryl-1H-benzimidazole-5-carboxylates
This one-pot procedure combines the reduction of the nitro group and the subsequent cyclization with an aldehyde in a single reaction vessel, improving efficiency.
Materials:
-
This compound
-
Aromatic aldehyde (1 equivalent)
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)
-
Concentrated hydrochloric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred solution of this compound (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol, add stannous chloride dihydrate (3-4 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate the product.
-
Filter the resulting solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mechanistic Rationale: In this one-pot reaction, the stannous chloride in the presence of acid first reduces the nitro group to an amine, forming Methyl 3,4-diaminobenzoate in situ. The newly formed diamine then reacts with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization, often facilitated by air oxidation, lead to the formation of the stable benzimidazole ring system.
Reaction Scheme: Benzimidazole Formation
Caption: Simplified mechanism for benzimidazole synthesis.
III. Synthesis of Quinoxalines: Accessing Another Privileged Scaffold
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Protocol 3: Synthesis of Methyl 2,3-Disubstituted-quinoxaline-6-carboxylates
This protocol describes the reaction of Methyl 3,4-diaminobenzoate with a 1,2-dicarbonyl compound to afford quinoxaline derivatives.
Materials:
-
Methyl 3,4-diaminobenzoate (prepared from Protocol 1)
-
1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1 equivalent)
-
Ethanol or acetic acid
-
Catalytic amount of a weak acid (e.g., acetic acid, optional)
Procedure:
-
Dissolve Methyl 3,4-diaminobenzoate (1 equivalent) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
If using ethanol as a solvent, a catalytic amount of acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: This condensation reaction is generally high-yielding and robust, proceeding readily under mild conditions. The formation of the stable aromatic quinoxaline ring is the thermodynamic driving force for the reaction.
| 1,2-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzil | Ethanol | 2-4 | 85-95 | [1] |
| 2,3-Butanedione | Acetic Acid | 1-2 | 80-90 | General Procedure |
| Glyoxal | Ethanol | 3-5 | 75-85 | General Procedure |
IV. Further Synthetic Transformations and Applications
The methyl ester and the secondary amine in the benzimidazole ring offer further opportunities for chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The N-H of the benzimidazole can be alkylated or arylated to introduce further diversity.
Conclusion
This compound is a cost-effective and highly versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The straightforward conversion to the key intermediate, Methyl 3,4-diaminobenzoate, opens up a plethora of synthetic possibilities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in their drug discovery and development endeavors.
References
Application Notes and Protocols for the Reduction of Methyl 3-Amino-4-nitrobenzoate
Introduction: Navigating the Synthesis of Key Diamine Intermediates
The reduction of the nitro group in methyl 3-amino-4-nitrobenzoate to yield methyl 3,4-diaminobenzoate is a critical transformation in synthetic organic chemistry. This resulting ortho-phenylenediamine derivative is a versatile building block for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles and quinoxalines, which are core structures in many pharmaceutically active molecules.[1] The successful and efficient execution of this reduction is paramount, requiring a careful selection of methodology to ensure high yield, purity, and compatibility with the existing amino and ester functionalities.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the most common and effective protocols for this transformation, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind procedural choices. We will explore various reductive strategies, offering detailed, step-by-step protocols, comparative data, and troubleshooting guidance to empower you in your synthetic endeavors.
Choosing Your Reductive Strategy: A Comparative Overview
The selective reduction of a nitro group in the presence of other functional groups, such as an amine and an ester, demands a nuanced approach. Several methods are at the disposal of the synthetic chemist, each with its own set of advantages and disadvantages. The choice of reagent is often dictated by factors such as functional group tolerance, reaction conditions, cost, and scalability.
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, or Raney Ni | Room temperature to mild heating, atmospheric or elevated pressure | High yields, clean reaction, catalyst can be recycled | Potential for over-reduction, catalyst can be pyrophoric, requires specialized equipment for handling hydrogen gas |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl or Fe / Acetic Acid | Reflux temperatures | Cost-effective, tolerant of many functional groups | Stoichiometric amounts of metal salts produced as waste, work-up can be tedious |
| Dissolving Metal Reduction | Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic systems, often with heating | Mild conditions, good for sensitive substrates, avoids heavy metals | Can require careful pH control, may not be as efficient for all substrates |
Protocol I: Catalytic Hydrogenation - The Clean and Efficient Route
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and the generation of water as the only byproduct.[2] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.
Mechanism of Action: A Surface-Catalyzed Cascade
The mechanism of catalytic hydrogenation of a nitro group on a palladium surface is a multi-step process. The nitro compound adsorbs onto the catalyst surface, where it undergoes successive reductions, likely proceeding through nitroso and hydroxylamine intermediates before the final amine is formed. The hydrogen gas is also activated on the palladium surface, providing the necessary hydrogen atoms for the reduction.
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (balloon or cylinder)
-
Celite®
-
Round-bottom flask
-
Stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or balloon setup)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care and in a well-ventilated fume hood.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen. For a balloon setup, simply inflate a balloon with hydrogen and attach it to the flask via a needle through a septum.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 3,4-diaminobenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
Expected Yield: 90-99%
Protocol II: Tin(II) Chloride Reduction - A Classic and Robust Method
The reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a long-established and reliable method. It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups that are sensitive to hydrogenation.
Mechanism of Action: Stepwise Electron Transfer
The reduction with SnCl₂ proceeds through a series of single-electron transfers from the tin(II) ion to the nitro group. The tin(II) is oxidized to tin(IV) in the process. The reaction requires a proton source, typically a strong acid, to protonate the intermediates. The overall reaction involves the transfer of six electrons to the nitro group.[3][4]
References
Application Notes and Protocols for the N-Acylation of Methyl 3-Amino-4-nitrobenzoate with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acylated 3-Amino-4-nitrobenzoates in Medicinal Chemistry
Methyl 3-amino-4-nitrobenzoate is a pivotal starting material in the synthesis of a multitude of pharmacologically active compounds. Its unique trifunctional structure—comprising an amine, a nitro group, and a methyl ester—offers a versatile platform for chemical elaboration. The strategic acylation of the amino group is a critical initial step in many synthetic pathways, particularly those leading to the construction of complex heterocyclic scaffolds. The resulting N-acylated derivatives are key intermediates in the development of a diverse range of therapeutic agents, including anticoagulants and benzimidazole-based drugs.[1] The subsequent reduction of the nitro group in these acylated compounds provides a facile route to ortho-diamino aromatics, which are immediate precursors to the benzimidazole core.[2][3][4] The benzimidazole motif is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with activities spanning antiviral, anticancer, and antihypertensive applications. This application note provides a comprehensive guide to the N-acylation of this compound with various acyl chlorides, detailing the underlying mechanism, robust experimental protocols, and practical insights for troubleshooting and optimization.
Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway
The reaction of this compound with an acyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a transient tetrahedral intermediate. The reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
The overall transformation can be visualized as follows:
Caption: General mechanism of N-acylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound with representative aliphatic and aromatic acyl chlorides. The Schotten-Baumann reaction conditions, utilizing a biphasic system or a tertiary amine base in an aprotic solvent, are generally effective for this transformation.
Protocol 1: N-Acetylation with Acetyl Chloride
This protocol describes the synthesis of methyl 3-acetamido-4-nitrobenzoate.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain methyl 3-acetamido-4-nitrobenzoate as a solid.
Protocol 2: N-Benzoylation with Benzoyl Chloride
This protocol details the synthesis of methyl 3-benzamido-4-nitrobenzoate.
Materials:
-
This compound
-
Benzoyl chloride
-
10% aqueous Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Add the NaOH solution to the flask containing the amine solution.
-
With vigorous stirring, add benzoyl chloride (1.1 eq) dropwise to the biphasic mixture at room temperature.
-
Continue to stir vigorously for 30-60 minutes. The completion of the reaction can often be indicated by the disappearance of the characteristic smell of benzoyl chloride.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure methyl 3-benzamido-4-nitrobenzoate.
Data Presentation: Expected Outcomes and Characterization
The following table summarizes the expected outcomes for the N-acylation of this compound with various acyl chlorides, based on the reactivity of similar substituted anilines. Yields are typically good to excellent, and the products are often crystalline solids.
| Acyl Chloride | Product Name | Expected Yield Range (%) | Expected Physical State |
| Acetyl chloride | Methyl 3-acetamido-4-nitrobenzoate | 85-95 | Solid |
| Propionyl chloride | Methyl 4-nitro-3-(propionamido)benzoate | 80-90 | Solid |
| Butyryl chloride | Methyl 3-(butyramido)-4-nitrobenzoate | 80-90 | Solid |
| Benzoyl chloride | Methyl 3-benzamido-4-nitrobenzoate | 90-98 | Solid |
| 4-Chlorobenzoyl chloride | Methyl 3-(4-chlorobenzamido)-4-nitrobenzoate | 88-96 | Solid |
Characterization Data of a Representative Product (Methyl 3-acetamido-4-nitrobenzoate):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.85 (s, 1H, NH), 8.80 (d, J=2.0 Hz, 1H, Ar-H), 8.25 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 8.05 (d, J=8.8 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 2.30 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 169.0, 164.5, 145.0, 135.5, 130.0, 128.0, 125.0, 122.0, 53.0, 25.0.
-
IR (KBr, cm⁻¹): 3300 (N-H stretch), 1725 (C=O, ester), 1680 (C=O, amide), 1530, 1350 (NO₂ stretch).
Applications in Drug Development: Synthesis of Benzimidazole Scaffolds
A primary application of N-acylated methyl 3-amino-4-nitrobenzoates is their use as precursors for the synthesis of benzimidazole derivatives. The synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring.
Caption: Synthetic pathway to benzimidazoles.
This versatile approach allows for the introduction of various substituents onto the benzimidazole core, enabling the generation of diverse compound libraries for screening in drug discovery programs.
Troubleshooting and Field-Proven Insights
While the N-acylation of this compound is generally a robust reaction, certain challenges may arise, particularly due to the electron-deficient nature of the starting aniline.
-
Low Reactivity: The amino group in this compound is less nucleophilic than in electron-rich anilines due to the electron-withdrawing effects of the nitro and ester groups.
-
Solution: If the reaction is sluggish, gentle heating (40-50 °C) can be employed. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction. For particularly unreactive acyl chlorides, conversion of the amine to its corresponding N-silylated derivative in situ can enhance its nucleophilicity.
-
-
Side Reactions:
-
Hydrolysis of Acyl Chloride: Acyl chlorides are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent the formation of the corresponding carboxylic acid.
-
Double Acylation: While less common for this substrate, the use of a large excess of a highly reactive acylating agent could potentially lead to diacylation. Using a stoichiometry of 1.0-1.2 equivalents of the acyl chloride is generally recommended.
-
-
Purification Challenges:
-
Removal of Base: If pyridine is used as the base, it can sometimes be difficult to remove completely. Thorough washing with dilute acid (e.g., 1 M HCl) is crucial.
-
Product Crystallization: If the product oils out during recrystallization, try adding a different co-solvent or scratching the inside of the flask with a glass rod to induce crystallization.
-
By understanding the reaction mechanism and potential pitfalls, researchers can effectively utilize the N-acylation of this compound as a reliable and versatile tool in the synthesis of novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
analytical techniques for characterizing Methyl 3-Amino-4-nitrobenzoate
An Application Guide to the Analytical Characterization of Methyl 3-Amino-4-nitrobenzoate
Preamble: A Framework for Comprehensive Analysis
This compound (CAS No. 99512-09-1) is a substituted aromatic compound whose precise characterization is fundamental to its application, whether as a building block in organic synthesis, a pharmaceutical intermediate, or a reference standard.[1][2] The presence of three distinct functional groups—an amine, a nitro group, and a methyl ester—on a benzene ring necessitates a multi-technique approach to unambiguously confirm its structure, quantify its purity, and define its physicochemical properties.
This document eschews a generic template in favor of a logical, causality-driven workflow. We begin with foundational identity and property assessment, then progress to definitive structural elucidation, and conclude with robust methods for quantification and purity profiling. Each protocol is designed as a self-validating system, with explanations grounded in the chemical nature of the analyte to empower the researcher not just to follow steps, but to understand the analytical choices being made.
Compound Profile: Foundational Data
A prerequisite to any analysis is understanding the basic physicochemical properties of the analyte. These data inform solvent selection, sample preparation, and the choice of analytical techniques.
| Property | Data | Source / Comment |
| Chemical Structure | - | |
| CAS Number | 99512-09-1 | [1][2][3][4] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | Solid (Typical) | [2] |
| Melting Point | Not available in public literature. Must be determined experimentally. | DSC is the recommended technique. |
| Solubility | Expected to be soluble in common organic solvents like Methanol, Acetonitrile, DMSO, and Ethyl Acetate. | To be determined experimentally for quantitative analysis. |
Part 1: Structural Elucidation and Spectroscopic Identity
The primary goal is to confirm that the material in hand is, unequivocally, this compound. This is achieved by probing the molecular structure using spectroscopic techniques that provide a unique fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Expertise & Causality: NMR is the gold standard for structural elucidation as it maps the chemical environment of every proton (¹H) and carbon (¹³C) atom in the molecule. For this compound, the substitution pattern on the aromatic ring creates a distinct set of signals whose chemical shifts and coupling patterns are predictable and definitive. The electron-donating amino group and electron-withdrawing nitro and ester groups create a unique electronic environment, spreading the aromatic signals across a characteristic range.
Predicted ¹H and ¹³C NMR Data
Since experimental spectra for this specific isomer are not widely published, the following predictions are based on established substituent effects on benzene rings and data from similar compounds like methyl 3-nitrobenzoate.[5][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-2 | ~7.8 - 8.0 | d | 1H | ortho to the ester, deshielded. |
| H-5 | ~8.1 - 8.3 | d | 1H | ortho to the nitro group, strongly deshielded. |
| H-6 | ~7.0 - 7.2 | dd | 1H | ortho to the amino group, shielded. |
| -NH₂ | ~5.0 - 6.0 | br s | 2H | Broad signal due to exchange; position is solvent-dependent. |
| -OCH₃ | ~3.9 | s | 3H | Typical for a methyl ester. |
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O (ester) | ~165-167 | Typical ester carbonyl carbon. |
| C-4 (C-NO₂) | ~145-148 | Attached to the highly deshielding nitro group. |
| C-3 (C-NH₂) | ~148-151 | Attached to the amino group. |
| C-1 (C-COOCH₃) | ~130-132 | Quaternary carbon attached to the ester group. |
| C-5 | ~125-128 | Aromatic CH. |
| C-2 | ~118-122 | Aromatic CH. |
| C-6 | ~115-119 | Aromatic CH, shielded by the amino group. |
| -OCH₃ | ~52-54 | Typical methyl ester carbon. |
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Instrumentation: Use a Fourier Transform NMR spectrometer operating at a minimum of 400 MHz for ¹H.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy is exceptionally useful for rapidly confirming the presence of key functional groups. The energy absorbed at specific frequencies corresponds to the vibrational modes of specific bonds (e.g., C=O, N-H, N-O). The resulting spectrum is a unique "fingerprint" that validates the compound's core structure. For this molecule, we expect to see characteristic bands for the amine, nitro, and ester groups.[8][9]
Table 3: Expected Characteristic FTIR Absorption Bands
| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Primary Amine | N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic | C-H | Stretch | 3000 - 3100 |
| Methyl | C-H | Stretch | 2850 - 3000 |
| Ester Carbonyl | C=O | Stretch | 1710 - 1730 |
| Aromatic Ring | C=C | Stretch | 1500 - 1600 |
| Nitro Group | N-O | Asymmetric Stretch | 1500 - 1560 |
| Nitro Group | N-O | Symmetric Stretch | 1340 - 1380 |
| Ester | C-O | Stretch | 1100 - 1300 |
Protocol 2: FTIR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should be baseline-corrected and peak-picked. Compare the observed peaks with the expected wavenumbers in Table 3.
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Causality: MS provides the molecular weight of the compound, offering a fundamental check on its identity. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, which will likely produce a protonated molecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition.
Expected Mass Spectrometric Data
-
Molecular Weight: 196.16 g/mol
-
Expected [M+H]⁺ (Protonated Ion): m/z = 197.05
-
Key Fragmentation Pathways: While fragmentation depends on the energy used, common losses for esters include the methoxy radical (-•OCH₃) leading to an ion at m/z 165, or a loss of methanol (-CH₃OH) leading to an ion at m/z 164. Fragmentation of the nitro group can also occur.[10][11][12][13]
Protocol 3: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. If using a high-resolution instrument (e.g., TOF or Orbitrap), compare the measured exact mass to the theoretical exact mass of C₈H₉N₂O₄⁺ (197.0557) to confirm the elemental formula.
Part 2: Purity and Quantitative Analysis
Once the structure is confirmed, the next critical step is to determine the purity of the material and, if necessary, to accurately measure its concentration in a solution.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the premier technique for separating and quantifying organic molecules like this compound. The compound's moderate polarity makes it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The nitroaromatic chromophore ensures strong UV absorbance, allowing for sensitive detection.[14][15] An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to protonate the basic amino group, ensuring a single ionic state and thus a sharp, symmetrical peak shape.[16][17]
Workflow for HPLC Method Development and Validation
References
- 1. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 99512-09-1,Methyl3-amino-4-nitrobenzoate_CoreSyn [coresyn.com]
- 4. 99512-09-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. rsc.org [rsc.org]
- 6. aiinmr.com [aiinmr.com]
- 7. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum [chemicalbook.com]
- 8. (Solved) - Label the peaks of Methyl 3-nitrobenzoate (IR spectrum) Please... (1 Answer) | Transtutors [transtutors.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved 7. The mass spec of methyl m-nitrobenzoate is shown | Chegg.com [chegg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 16. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Application Note & Protocol: Regioselective Nitration of Amino Benzoates for Pharmaceutical and Research Applications
Introduction: The Strategic Importance of Nitrated Amino Benzoates
Nitrated amino benzoates are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group (—NO₂) onto the aromatic ring of an amino benzoate fundamentally alters its electronic properties and provides a versatile chemical handle for further functionalization. Specifically, the nitro group can be readily reduced to an amino group, which opens up avenues for creating complex molecular architectures through amide bond formation, diazotization, and other amine-based chemistries.[1][2] The regioselective control during the nitration process is paramount, as the specific placement of the nitro group dictates the final product's biological activity and chemical reactivity.
This guide provides a comprehensive overview of the experimental setup and a detailed protocol for the nitration of amino benzoates. It emphasizes the underlying chemical principles, safety considerations, and procedural nuances to ensure a successful and reproducible synthesis. The target audience for this document includes researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Pillar 1: Expertise & Experience - Understanding the "Why" Behind the "How"
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4][5] The success of this reaction, particularly with a substrate as nuanced as an amino benzoate, hinges on a deep understanding of the interplay between activating and deactivating groups and the judicious use of protecting groups.
The Challenge of Direct Nitration
Direct nitration of an amino benzoate using standard mixed-acid conditions (a combination of concentrated nitric and sulfuric acids) is fraught with challenges:
-
Oxidation: The amino group (—NH₂) is a strongly activating and electron-donating group, which makes the aromatic ring highly susceptible to oxidation by the strongly oxidizing nitric acid.[6] This leads to the formation of undesired byproducts and a significant reduction in the yield of the target nitro compound.
-
Lack of Regioselectivity: The amino group is a powerful ortho, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (—NH₃⁺). This anilinium ion is strongly deactivating and a meta-director.[7] This results in a mixture of ortho, meta, and para isomers, making purification difficult and reducing the yield of the desired isomer.[8]
The Solution: Protecting Group Strategy
To circumvent these issues, a protecting group strategy is employed.[9] The highly reactive amino group is temporarily converted into a less reactive amide, typically an acetamide. This is achieved by reacting the amino benzoate with acetic anhydride.[10]
The resulting acetamido group (—NHCOCH₃) offers several advantages:
-
Reduced Activating Strength: It is still an ortho, para-director but is less activating than the amino group, which moderates the reactivity of the aromatic ring and prevents over-nitration.[6]
-
Prevention of Oxidation: The amide is more resistant to oxidation under nitration conditions.[6]
-
Steric Hindrance: The bulkier acetamido group can sterically hinder the ortho positions, favoring the formation of the para-nitro isomer.[7]
Following the nitration step, the protecting acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the desired nitrated amino benzoate.[6][7][10]
Pillar 2: Trustworthiness - A Self-Validating Protocol
The following protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the desired outcome. It is a three-step process: Protection (Acetylation) , Nitration , and Deprotection (Hydrolysis) .
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and involve the use of corrosive and oxidizing acids.[1][11][12][13] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][13][14]
-
Fume Hood: All steps involving concentrated acids must be performed in a well-ventilated chemical fume hood.[11][14]
-
Temperature Control: The reaction temperature must be carefully controlled using an ice bath to prevent runaway reactions.[15][16]
-
Quenching: The reaction mixture must be quenched by slowly adding it to crushed ice to dissipate heat and precipitate the product.[15][17]
Experimental Workflow Diagram
Caption: A three-step workflow for the regioselective nitration of amino benzoates.
Detailed Experimental Protocol: Synthesis of Ethyl 4-Amino-3-nitrobenzoate
This protocol details the synthesis of Ethyl 4-amino-3-nitrobenzoate, a common intermediate, starting from Ethyl 4-aminobenzoate (Benzocaine).
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of Ethyl 4-aminobenzoate in 40 mL of glacial acetic acid. Gentle warming may be required.[10]
-
Addition of Acetic Anhydride: To the stirred solution, add 1.2 equivalents of acetic anhydride dropwise.
-
Reflux: Heat the reaction mixture to reflux for approximately 1 hour.[10]
-
Precipitation: After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold deionized water with continuous stirring.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.[10]
-
Drying: Dry the product, Ethyl 4-acetamidobenzoate, in a desiccator or a vacuum oven at a low temperature.
Step 2: Nitration of Ethyl 4-acetamidobenzoate
-
Preparation of Substrate Solution: In a 250 mL flask, carefully add 40 mL of concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Substrate: Slowly add the 9.0 g of dried Ethyl 4-acetamidobenzoate from Step 1 in small portions, ensuring the temperature remains below 5°C.[10]
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[10]
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the acetylated compound, maintaining the reaction temperature below 10°C.[7]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.[6][7]
-
Quenching: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker, stirring continuously.[7][15]
-
Isolation of Crude Product: The solid product, Ethyl 4-acetamido-3-nitrobenzoate, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[7]
Step 3: Deprotection (Hydrolysis) and Purification
-
Hydrolysis: Suspend the crude nitrated product in a mixture of 30 mL of concentrated sulfuric acid and 20 mL of water in a round-bottom flask. Heat the mixture under reflux for 45-60 minutes.[6]
-
Precipitation: Cool the reaction mixture and pour it into a beaker containing ice and water.
-
Neutralization: Slowly neutralize the solution with a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8 to precipitate the product.[6]
-
Isolation: Collect the crude Ethyl 4-amino-3-nitrobenzoate by vacuum filtration and wash with cold water.
-
Purification by Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.[15][18] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.
Data Presentation: Key Reaction Parameters
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Key Reagents | Acetic Anhydride, Glacial Acetic Acid | Conc. HNO₃, Conc. H₂SO₄ | Conc. H₂SO₄, Water |
| Temperature | Reflux (~118°C) | 0-10°C | Reflux (~110-120°C) |
| Reaction Time | ~1 hour | ~1-1.5 hours | ~1-2 hours |
| Typical Yield | >90% | 70-85% (crude) | >80% (after purification) |
Pillar 3: Authoritative Grounding & Comprehensive References
The protocols and mechanistic explanations provided in this guide are grounded in established principles of organic chemistry and have been cross-referenced with authoritative sources in the field.
References
- 1. vapourtec.com [vapourtec.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. ehs.com [ehs.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 16. youtube.com [youtube.com]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of Methyl 3-Amino-4-nitrobenzoate
This compound is a pivotal intermediate in the synthesis of a wide array of complex organic molecules, most notably in the pharmaceutical industry. Its unique trifunctional aromatic scaffold, featuring an amine, a nitro group, and a methyl ester, provides a versatile platform for the construction of heterocyclic systems and other pharmacologically active cores. The strategic placement of these functional groups allows for selective chemical transformations, making it a valuable building block in multi-step synthetic campaigns. This document provides a comprehensive guide to the large-scale synthesis of this compound, emphasizing scalable and reproducible protocols, safety considerations, and the underlying chemical principles that govern the synthetic strategy.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most robust and industrially viable route for the large-scale production of this compound involves a two-step sequence. This strategy prioritizes the use of readily available and cost-effective starting materials and employs well-established, scalable chemical transformations. The overall synthetic pathway is outlined below:
-
Step 1: Synthesis of 3-Amino-4-nitrobenzoic Acid. This key intermediate is prepared via a nucleophilic aromatic substitution (SNAr) reaction starting from 4-chloro-3-nitrobenzoic acid.
-
Step 2: Fischer Esterification. The resulting 3-Amino-4-nitrobenzoic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product, this compound.
This approach is advantageous as it avoids the direct nitration of an aminobenzoate derivative, which can lead to issues with regioselectivity and oxidation of the amino group.
Visualizing the Synthetic Workflow
Caption: Overall two-step synthesis of this compound.
Part 1: Large-Scale Synthesis of 3-Amino-4-nitrobenzoic Acid
Underlying Principles and Mechanistic Insights
The synthesis of the key intermediate, 3-Amino-4-nitrobenzoic acid, from 4-chloro-3-nitrobenzoic acid is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is predicated on the electronic nature of the substrate. The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic attack. This activation lowers the energy of the negatively charged intermediate, the Meisenheimer complex, thereby facilitating the displacement of the chloride leaving group by the ammonia nucleophile.
Visualizing the SNAr Mechanism
Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.
Detailed Protocol for Large-Scale Synthesis of 3-Amino-4-nitrobenzoic Acid
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent/Material | CAS Number | Quantity (Example Scale) | Molar Equivalent | Notes |
| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | 1.0 kg (4.96 mol) | 1.0 | Ensure high purity starting material. |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 5.0 L | ~10-12 eq. | Use in significant excess. |
| Hydrochloric Acid (concentrated) | 7647-01-0 | As required | - | For pH adjustment. |
| Deionized Water | - | As required | - | For washing. |
Equipment:
-
10 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.
-
Heating/cooling mantle for the reactor.
-
Large Buchner funnel and vacuum flask.
-
Drying oven.
Procedure:
-
Charging the Reactor: Charge the 10 L reactor with 1.0 kg (4.96 mol) of 4-chloro-3-nitrobenzoic acid and 5.0 L of aqueous ammonia (28-30%).
-
Reaction: Slowly heat the mixture with stirring to reflux (approximately 90-100 °C). Maintain a gentle reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
pH Adjustment: Carefully and slowly add concentrated hydrochloric acid to the stirred reaction mixture to adjust the pH to approximately 3-4. This will cause the product, 3-Amino-4-nitrobenzoic acid, to precipitate out of the solution as a yellow solid.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 80-90%
Safety Considerations:
-
The reaction should be performed in a well-ventilated fume hood or a contained reactor system due to the evolution of ammonia gas.
-
Aqueous ammonia and concentrated hydrochloric acid are corrosive. Appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn.
-
The reaction is exothermic upon initial heating; ensure adequate temperature control.
Part 2: Large-Scale Fischer Esterification of 3-Amino-4-nitrobenzoic Acid
Underlying Principles and Mechanistic Insights
The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[1] To achieve high yields, the equilibrium must be shifted towards the product side. In a large-scale setting, this is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent. The strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Detailed Protocol for Large-Scale Esterification
Materials and Reagents:
| Reagent/Material | CAS Number | Quantity (Example Scale) | Molar Equivalent | Notes |
| 3-Amino-4-nitrobenzoic acid | 6968-22-5 | 800 g (4.39 mol) | 1.0 | Dried material from Step 1. |
| Methanol (anhydrous) | 67-56-1 | 4.0 L | Large excess | Should be anhydrous to favor ester formation. |
| Sulfuric Acid (concentrated) | 7664-93-9 | 80 mL | Catalytic | Added slowly and with cooling. |
| Sodium Bicarbonate Solution | 144-55-8 | As required | - | For neutralization. |
| Brine (saturated NaCl solution) | - | As required | - | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | As required | - | For drying the organic phase. |
| Ethyl Acetate | 141-78-6 | As required | - | For extraction. |
Equipment:
-
10 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.
-
Heating mantle for the reactor.
-
Large separatory funnel (or equivalent extraction setup).
-
Rotary evaporator (for solvent removal).
-
Crystallization vessel.
Procedure:
-
Charging the Reactor: To the 10 L reactor, add 4.0 L of anhydrous methanol and 800 g (4.39 mol) of 3-Amino-4-nitrobenzoic acid. Stir the mixture to form a suspension.
-
Catalyst Addition: Cool the suspension in an ice-water bath. Slowly and carefully add 80 mL of concentrated sulfuric acid to the stirred mixture, ensuring the temperature does not exceed 30 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (approx. 4 L). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield a pure crystalline solid.
Expected Yield: 85-95%
Safety Considerations:
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the reaction mixture with cooling.
-
Methanol and ethyl acetate are flammable. Ensure that the reaction and work-up are performed in a well-ventilated area away from ignition sources.
-
The neutralization with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with adequate venting.
Summary of Physicochemical and Safety Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 178-180 | Irritant.[2] |
| 3-Amino-4-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | ~280 (dec.) | Skin, eye, and respiratory irritant. |
| This compound | C₈H₈N₂O₄ | 196.16 | 168-172 | May be harmful if swallowed or in contact with skin. Causes eye irritation. |
Conclusion
The two-step synthesis of this compound presented herein offers a scalable, efficient, and reliable method for the production of this important chemical intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions, researchers and drug development professionals can confidently produce high-purity material for their synthetic needs. The strategic choice of starting materials and reaction conditions ensures high yields and minimizes the formation of undesirable byproducts, making this a preferred route for large-scale applications.
References
Application Notes & Protocols: Strategic Derivatization of the Amino Group on Methyl 3-Amino-4-nitrobenzoate
Introduction: Unlocking the Synthetic Potential of a Key Building Block
Methyl 3-Amino-4-nitrobenzoate (M3A4N) is a pivotal intermediate in modern organic and medicinal chemistry. Its unique trifunctional architecture—comprising a nucleophilic primary amine, an electron-withdrawing nitro group, and a versatile methyl ester—makes it a highly valuable scaffold for the synthesis of complex molecules. The strategic manipulation of the primary amino group is often the first and most critical step in leveraging this molecule's synthetic potential.
This guide provides an in-depth exploration of the primary derivatization strategies for the amino group of M3A4N. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagent choices, and the critical parameters that ensure successful, reproducible outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to employ M3A4N as a cornerstone in their synthetic campaigns, particularly in the construction of heterocyclic systems like benzimidazoles, which are central to many pharmaceutical agents.[1][2][3] A notable application is its role as a key starting material in the synthesis of the anticoagulant drug Dabigatran Etexilate.[4][5][6][7]
Molecular Architecture and Reactivity Profile
To effectively derivatize M3A4N, one must appreciate the electronic interplay of its functional groups.
-
Amino Group (-NH₂): This is the primary site of nucleophilic attack. Its reactivity is slightly attenuated by the electron-withdrawing effects of the adjacent nitro group and the meta-positioned ester, but it remains a potent nucleophile for a variety of electrophiles.
-
Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the benzene ring towards electrophilic aromatic substitution but is crucial for subsequent transformations. Its reduction to an amine is a key step in cascade reactions, such as benzimidazole synthesis.[1][5][8]
-
Methyl Ester (-COOCH₃): This group is relatively stable under the conditions used for amino group derivatization but can be hydrolyzed under strong acidic or basic conditions.
The primary focus of this guide is the selective transformation of the -NH₂ group while preserving the integrity of the nitro and ester functionalities for downstream reactions.
Caption: Chemical structure and functional group analysis of this compound.
Core Derivatization Protocols
Acylation: Formation of Amide Bonds
Acylation is the most fundamental derivatization of the amino group, converting it into a stable amide. This transformation is critical for introducing diverse side chains and is a prerequisite for many multi-step syntheses. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides (R-COCl) are highly reactive and provide rapid, often quantitative, conversion. Acid anhydrides ((R-CO)₂O) are a milder alternative, suitable for sensitive substrates.
-
Base: A tertiary amine base like triethylamine (TEA) or pyridine is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are used to prevent reaction with the solvent.
-
Temperature: The initial addition of the acylating agent is often performed at 0 °C to control the exothermic reaction and minimize side-product formation.
Caption: General workflow for the acylation of this compound.
Protocol 1: General Acylation of M3A4N with an Acyl Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Sulfonylation: Crafting Sulfonamides
Sulfonylation is analogous to acylation but forms a sulfonamide linkage, a common motif in pharmacologically active compounds. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride.
Protocol 2: Synthesis of a Sulfonamide Derivative
-
Preparation: Dissolve M3A4N (1.0 eq) in pyridine at room temperature. Pyridine serves as both the solvent and the acid scavenger. Alternatively, use DCM as the solvent with triethylamine (1.5 eq) as the base.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-cold 2M HCl. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Isolation & Purification: Wash the collected solid or the organic extracts with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization.
Application in Cascade Synthesis: The Path to Benzimidazoles
One of the most powerful applications of M3A4N derivatization is in the synthesis of benzimidazoles. This process is a cornerstone of the synthesis of Dabigatran.[5][9] The strategy involves three key stages:
-
Acylation: The primary amine of M3A4N is first acylated.
-
Nitro Reduction: The nitro group of the acylated intermediate is reduced to a primary amine.
-
Cyclization: The newly formed diamine undergoes acid-catalyzed intramolecular cyclization to form the benzimidazole ring.
Causality Behind Experimental Choices:
-
Reduction: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is clean and efficient but requires specialized equipment.[5][6] Chemical reducing agents like sodium dithionite (Na₂S₂O₄) or iron powder in acidic media (Fe/HCl or Fe/acetic acid) are also widely used and are often more practical for standard laboratory setups.[1][5][9]
-
Cyclization: The cyclization is typically promoted by heating in an acidic medium, such as acetic acid, which catalyzes the condensation and dehydration steps.
Caption: Key stages in the synthesis of benzimidazoles from M3A4N.
Protocol 3: Two-Step Benzimidazole Synthesis from an Acylated Intermediate
This protocol assumes the N-acylated intermediate has been prepared according to Protocol 1.
-
Nitro Reduction: Suspend the N-acylated intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the nitro compound and the appearance of the more polar diamine intermediate.
-
Isolation of Diamine: Upon completion, cool the reaction mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol. Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate, which is often used directly in the next step without extensive purification.[6]
-
Cyclization: Dissolve the crude diamine in glacial acetic acid. Heat the solution to reflux for 1-3 hours to effect cyclization.
-
Work-up and Purification: Cool the reaction mixture and pour it onto ice water. Neutralize the solution carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) until a precipitate forms. Collect the solid product by vacuum filtration, wash with water, and dry. The crude benzimidazole can be further purified by recrystallization.
Summary of Derivatization Strategies
| Derivatization Strategy | Reaction Type | Key Reagents | Typical Conditions | Key Considerations |
| Acylation | Amide Formation | Acyl Chloride or Anhydride, Triethylamine or Pyridine | DCM or THF, 0 °C to RT | Exothermic reaction requires cooling. Base is essential to scavenge HCl. |
| Sulfonylation | Sulfonamide Formation | Sulfonyl Chloride, Pyridine or Triethylamine | Pyridine or DCM, 0 °C to RT | Slower reaction than acylation, may require overnight stirring. |
| Benzimidazole Synthesis | Cascade Reaction | 1. Acylating agent2. Reducing agent (Fe/HCl, Na₂S₂O₄, Pd/C)3. Acid (e.g., Acetic Acid) | Multi-step, often involving heating/reflux | The reduction of the nitro group is a critical step. The intermediate diamine can be sensitive to air oxidation.[5][6] |
References
- 1. connectjournals.com [connectjournals.com]
- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-Amino-4-nitrobenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-Amino-4-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to enhance yield, improve purity, and troubleshoot common issues encountered during this synthesis. We will delve into the mechanistic principles behind the synthesis, provide detailed, field-tested protocols, and offer solutions to specific experimental challenges.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Fischer esterification of 3-Amino-4-nitrobenzoic acid, is a foundational reaction. However, optimizing this process to achieve high yields and purity consistently can be challenging. This guide provides a comprehensive framework for understanding and mastering this synthesis.
Core Synthesis Pathway: Fischer Esterification
The most direct and widely used method for preparing this compound is the acid-catalyzed esterification of 3-Amino-4-nitrobenzoic acid with methanol. This reaction is an equilibrium process, and understanding the factors that influence this equilibrium is paramount to maximizing product formation.
The overall reaction is as follows:
The mechanism involves the protonation of the carboxylic acid carbonyl by the acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the yield in this Fischer esterification?
A1: The primary limiting factor is the reversible nature of the reaction.[2] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis of the ester. Therefore, maintaining anhydrous (water-free) conditions is the most critical parameter for achieving high yields.
Q2: Which acid catalyst is most effective?
A2: Both concentrated sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂) are highly effective. H₂SO₄ is a classic, strong Brønsted acid catalyst.[3] Thionyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst, and also helps to remove water by reacting with it.[4][5] The choice often depends on the scale, available reagents, and safety considerations.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. A silica gel plate can be used with a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Spot the starting material (3-Amino-4-nitrobenzoic acid) alongside a sample from the reaction mixture. The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, less polar spot for the product is prominent.[6]
Q4: What are the expected analytical characteristics of pure this compound?
A4: The pure product is typically a yellow solid. Key analytical data are summarized in the table below.
| Property | Expected Value |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol [7] |
| Appearance | Yellow Solid[8] |
| Melting Point | Approximately 186-205 °C (may vary with purity)[9] |
| ¹H NMR (CDCl₃) | Predicted shifts based on similar structures:[10] |
| δ ~3.9 ppm (s, 3H) | -OCH₃ protons |
| δ ~7.0-8.5 ppm (m, 3H) | Aromatic protons |
| δ (broad s) | -NH₂ protons (can vary) |
| ¹³C NMR (CDCl₃) | Predicted shifts based on similar structures:[10][11] |
| δ ~52 ppm | -OCH₃ carbon |
| δ ~115-150 ppm | Aromatic carbons |
| δ ~165 ppm | Carbonyl carbon (C=O) |
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Detailed Experimental Protocols
Protocol 1: Synthesis via H₂SO₄ Catalysis
This protocol is a robust method for lab-scale synthesis.
Materials:
-
3-Amino-4-nitrobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Amino-4-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of starting acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1 eq.) to the suspension. An exotherm may be observed.
-
Reflux: Heat the mixture to a gentle reflux (approx. 65°C). Maintain the reflux for 2-4 hours. Monitor the reaction's progress using TLC.[6]
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Neutralization & Extraction: Dilute the residue with ethyl acetate and carefully add saturated NaHCO₃ solution until gas evolution ceases (pH > 7). Transfer the mixture to a separatory funnel.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as a yellow solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Methanol or an ethanol/water mixture are suitable solvents for recrystallization.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be a bright yellow crystalline solid.
References
- 1. homework.study.com [homework.study.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. aiinmr.com [aiinmr.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Conversion in Methyl 3-Amino-4-nitrobenzoate Reductions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for reactions involving Methyl 3-Amino-4-nitrobenzoate , focusing on the common synthetic challenge: the selective reduction of the nitro group to yield Methyl 3,4-diaminobenzoate.
Our approach is built on explaining the causal relationships behind experimental phenomena, providing self-validating protocols, and grounding our advice in authoritative scientific literature.
Introduction: The Challenge of Selective Reduction
This compound is a valuable intermediate in pharmaceutical and materials science. Its structure presents a unique chemoselectivity challenge: reducing the C4-nitro group to an amine while preserving the C3-amino and C1-methyl ester functionalities. Low conversion rates or yields often stem from the interplay between these groups, leading to catalyst inhibition, side reactions, or product degradation. This guide will help you diagnose and solve these common issues.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the reduction of this compound.
Q1: My catalytic hydrogenation has stalled. TLC analysis shows significant starting material even after extended reaction times. What is the likely cause?
A1: Incomplete hydrogenation is most often due to catalyst inhibition or deactivation. The primary culprit is the substrate itself. The existing C3-amino group can act as a Lewis base and coordinate to the surface of noble metal catalysts like Palladium (Pd/C) or Platinum (PtO₂). This coordination occupies active sites, preventing the nitro group from binding and being reduced.
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, increasing the weight percentage of the catalyst (e.g., from 5 mol% to 10-15 mol% of 10% Pd/C) can provide more active sites to overcome the inhibition effect.
-
Consider Catalyst Additives: In some cases, a non-coordinating acid additive can protonate the C3-amino group, preventing it from binding to the catalyst. However, this carries a significant risk of hydrolyzing the methyl ester. This approach is not recommended unless all other options are exhausted.
-
Switch to a Different Catalyst: Raney Nickel (Ra-Ni) is often less susceptible to poisoning by amines than Palladium catalysts.[1] It can be a robust alternative for substrates where dehalogenation is not a concern.
-
Change the Reduction Method: If catalytic hydrogenation proves consistently problematic, switching to a chemical reduction method that is not surface-activity-dependent is the most logical step. See Q2 for more details.
}
Q2: I want to avoid catalytic hydrogenation. Which chemical reduction method offers the best chemoselectivity for preserving the methyl ester group?
A2: For preserving an ester group, a reduction system using Stannous Chloride (SnCl₂) dihydrate in a non-acidic solvent or a Sodium Borohydride/Iron(II) Chloride system is highly recommended.
-
Stannous Chloride (SnCl₂·2H₂O): This is a classic and effective method for the chemoselective reduction of aromatic nitro groups.[2] It is mild and generally does not affect esters, ketones, or nitriles, especially when performed in solvents like ethanol or ethyl acetate without strong protic acids like HCl.[3] The mechanism involves electron transfer from the Sn(II) salt.[2][4]
-
Sodium Borohydride with Iron(II) Chloride (NaBH₄-FeCl₂): This combination has been shown to be highly effective for the selective reduction of nitro groups in the presence of esters, providing excellent yields.[5][6][7] The role of FeCl₂ is to enhance the reducing power of NaBH₄, which on its own is insufficient to reduce nitroarenes.[7]
The table below compares common reduction methods for this specific transformation.
| Reduction System | Typical Solvent | Advantages | Disadvantages & Risks |
| H₂ / Pd/C | Methanol, Ethanol | High atom economy, clean workup. | Prone to catalyst inhibition by the C3-amino group, leading to stalled reactions. |
| H₂ / Raney Ni | Methanol, Ethanol | Less prone to amine poisoning than Pd/C.[1] | Pyrophoric catalyst, requires careful handling. |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Excellent chemoselectivity for nitro group over ester.[2] | Workup can be difficult due to precipitation of tin salts (SnO₂); requires stoichiometric reagents. |
| Fe / Acetic Acid | Ethanol/Water | Inexpensive, effective. | Acidic conditions pose a high risk of hydrolyzing the methyl ester to a carboxylic acid. |
| NaBH₄ / FeCl₂ | THF, Ethanol | High chemoselectivity, mild conditions, excellent yields reported.[6][7] | Requires careful control of reagent addition. |
Q3: My reaction with SnCl₂ worked, but the workup is problematic. I get intractable emulsions and precipitates. How can I improve product isolation?
A3: This is a very common issue with tin-based reductions. When the acidic reaction mixture is quenched with a base (like NaOH or NaHCO₃), hydrated tin oxides (SnO₂) precipitate. These fine solids can stabilize emulsions and trap your product, making extraction and filtration extremely difficult.[2]
Optimized Workup Protocol:
-
Concentrate the Reaction Mixture: After the reaction is complete (as monitored by TLC), remove the bulk of the solvent (e.g., ethanol) on a rotary evaporator.
-
Dilute and Basify Carefully: Add ethyl acetate to the residue, followed by a large volume of ice-cold water. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH is ~8. Using NaHCO₃ is often gentler than NaOH and can lead to more manageable precipitates.
-
Consider Filtration Aid: Add a pad of Celite® (diatomaceous earth) to the mixture before filtration. This creates a more porous filter cake and prevents the fine tin salts from clogging the filter paper.
-
Filter and Wash: Filter the entire mixture through the Celite® pad. Wash the filter cake thoroughly with several portions of ethyl acetate to recover any adsorbed product.
-
Extract: Transfer the filtrate to a separatory funnel. The layers should now separate more cleanly. Proceed with standard liquid-liquid extraction.
Q4: The final product, Methyl 3,4-diaminobenzoate, is dark and appears impure after purification. What causes this degradation and how can I prevent it?
A4: Aromatic diamines, particularly ortho-diamines like your product, are highly susceptible to air oxidation. The electron-rich nature of the benzene ring, activated by two amino groups, makes them prone to forming colored quinone-imine type structures.
Prevention and Purification Strategies:
-
Work Under an Inert Atmosphere: During the final stages of workup and purification (e.g., solvent removal, chromatography), use an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Use Degassed Solvents: For extraction and chromatography, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Prompt Purification: Do not leave the crude product exposed to air for extended periods. Purify it as soon as possible after workup.
-
Purification Method: Flash column chromatography on silica gel is an effective method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is typical. The column should be packed and run efficiently to minimize run time.
-
Storage: Store the final, pure product under an inert atmosphere, protected from light, and at a low temperature to ensure long-term stability. Aromatic diamines are known to be key components in stable, high-performance polymers, but as monomers, they require careful handling.[8]
}
Recommended Experimental Protocol: Chemoselective Reduction with SnCl₂·2H₂O
This protocol is designed to maximize the selective reduction of the nitro group while preserving the methyl ester and minimizing workup complications.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (200 proof)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® 545
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution in portions. The reaction is often exothermic.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
Validation Check: The reaction is complete when the starting material spot has been completely consumed, and a new, more polar spot (the diamine product) is dominant.
-
-
Workup - Quench and Filtration:
-
Allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate and a sufficient amount of Celite® to the resulting slurry.
-
Slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Filter the entire mixture through a Büchner funnel containing a pad of Celite®. Wash the filter cake extensively with ethyl acetate.
-
-
Extraction and Drying:
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure, preferably under a nitrogen atmosphere, to yield Methyl 3,4-diaminobenzoate as a solid that should be stored under inert gas.
-
References
- 1. [PDF] Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
stability and degradation of Methyl 3-Amino-4-nitrobenzoate under different conditions
Welcome to the technical support center for Methyl 3-Amino-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling this compound. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results, the quality of drug substances, and the reliability of analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical stability and handling of this compound.
Q1: What are the primary functional groups in this compound, and how do they influence its stability?
A1: this compound possesses three key functional groups that dictate its chemical behavior:
-
Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-Amino-4-nitrobenzoic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Aromatic Amine (-NH₂): The primary amine group is a site for oxidation.[1][2][3] The presence of the electron-withdrawing nitro group on the same ring can influence its reactivity. Aromatic amines can also participate in various coupling and condensation reactions.
-
Nitro Group (-NO₂): The nitro group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. This group can be reduced to a nitroso, hydroxylamine, or amine group under reducing conditions.[4][5] The electron-withdrawing nature of the nitro group also contributes to the compound's recalcitrance to oxidative degradation.[6]
The interplay of these groups determines the compound's degradation pathways under various stress conditions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[7] Exposure to light, high temperatures, and humidity should be minimized to prevent photodegradation, thermal decomposition, and hydrolysis. Long-term storage conditions, as guided by the International Council for Harmonisation (ICH), are typically 25°C ± 2°C at 60% ± 5% relative humidity (RH) or 30°C ± 2°C at 65% ± 5% RH.[8][9]
Q3: What are the likely degradation products I might encounter during my experiments?
A3: Based on the functional groups present, the following are the most probable degradation products:
-
3-Amino-4-nitrobenzoic acid: Formed via hydrolysis of the methyl ester. This is a common degradant in aqueous solutions, especially at non-neutral pH.
-
Products of Nitro Group Reduction: Under reducing conditions, the nitro group can be converted to a nitroso (-NO), hydroxylamino (-NHOH), or a second amino group, forming Methyl 3,4-diaminobenzoate.
-
Oxidative Degradants: Oxidation may affect the amine group or the aromatic ring, leading to a complex mixture of byproducts, including potential polymerization.[2]
-
Photodegradation Products: Exposure to UV light can lead to the formation of various photoproducts, often through radical-mediated pathways.[10][11]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during the handling and analysis of this compound.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Scientific Rationale |
| Appearance of a new, more polar peak in HPLC analysis of an aged solution. | 1. Hydrolysis of the methyl ester: This is the most common degradation pathway in aqueous or protic solvents. | 1. Confirm Identity: Co-inject a standard of 3-Amino-4-nitrobenzoic acid to confirm the identity of the new peak. 2. Control pH: Buffer your solutions to a neutral pH (around 6-7) to minimize both acid- and base-catalyzed hydrolysis. 3. Use Aprotic Solvents: For stock solutions, consider using anhydrous aprotic solvents like acetonitrile or THF if compatible with your experimental design. |
| Discoloration (e.g., darkening) of the solid compound or solution over time. | 1. Oxidation: The aromatic amine is susceptible to air oxidation, which can form colored impurities. 2. Photodegradation: Exposure to ambient or UV light can induce degradation. | 1. Inert Atmosphere: Store the solid and prepare solutions under an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[12] 3. Antioxidants: If permissible in your application, consider adding a small amount of an antioxidant. |
| Low or inconsistent assay results for the parent compound. | 1. Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations. 2. Incomplete Dissolution: The compound may have limited solubility in your chosen solvent. 3. Significant Degradation: The compound may be degrading rapidly under your experimental conditions. | 1. Silanized Glassware: Use silanized glassware to reduce active sites for adsorption. 2. Solubility Check: Verify the solubility of the compound in your chosen solvent and use sonication if necessary to ensure complete dissolution. 3. Perform a quick stress test: Subject a sample to your experimental conditions for a short period and analyze for degradation to assess stability. |
| Multiple unexpected peaks in mass spectrometry analysis. | 1. Formation of complex degradants: This can occur under harsh stress conditions (e.g., strong oxidation or high heat). 2. In-source fragmentation/reaction: The compound might be unstable under the ionization conditions of the mass spectrometer. | 1. Systematic Forced Degradation: Perform a systematic forced degradation study (see Section 3) to identify and characterize potential degradation products.[13][14] 2. Optimize MS Conditions: Use softer ionization techniques (e.g., ESI) and lower source temperatures to minimize in-source reactions. |
Section 3: Experimental Protocols and Methodologies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][15] The following protocols are based on ICH guidelines.[8][9][16]
Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C.
-
Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature.
-
Neutral Condition: To 1 mL of the stock solution, add 1 mL of water. Heat at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light.
-
Sampling: Withdraw aliquots at predetermined time points.
-
Analysis: Dilute and analyze immediately. The presence of residual peroxide can sometimes interfere with analysis; quenching with a mild reducing agent like sodium bisulfite may be necessary.
Protocol 3: Photostability Testing
-
Reference: Follow the procedures outlined in the ICH Q1B guideline.[8]
-
Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers.
-
Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that provides a combined visible and UV output, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, compare the samples to the dark controls for any changes in physical appearance and analyze by HPLC for degradation.
Section 4: Understanding Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions.
Hydrolytic and Reductive Pathways
The diagram below illustrates the primary degradation pathways initiated by hydrolysis and reduction.
-
Hydrolysis: This pathway is highly dependent on pH. The ester linkage is cleaved, resulting in the corresponding carboxylic acid. This is often the primary degradation route in aqueous formulations.
-
Reduction: The nitro group is susceptible to reduction. This can occur in the presence of reducing agents or certain metal catalysts. The reduction proceeds in stages, from the nitro to the nitroso, then to the hydroxylamine, and finally to the amine. Each of these intermediates may be observed depending on the strength of the reducing conditions.
This technical guide provides a foundational understanding of the stability and degradation of this compound. For specific applications, it is imperative to conduct tailored stability studies to ensure data quality and product integrity.
References
- 1. Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrbat.in [ijrbat.in]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. scispace.com [scispace.com]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-Amino-4-nitrobenzoate
For: Researchers, scientists, and drug development professionals.
Section 1: Introduction & Compound Profile
Welcome to the technical support guide for Methyl 3-Amino-4-nitrobenzoate. This document is designed to provide in-depth insights and practical troubleshooting advice for researchers working with this versatile intermediate. The reactivity of this molecule is significantly influenced by the choice of solvent, a parameter that can be leveraged for process optimization but can also be a source of experimental challenges. This guide explains the causality behind solvent selection and provides solutions to common issues encountered in the lab.
This compound is an organic compound featuring an electron-donating amino group and an electron-withdrawing nitro group on a methyl benzoate scaffold. This electronic push-pull system is key to its reactivity and its solvatochromic properties.
IUPAC Name: this compound[1] CAS Number: 99512-09-1[1]
Molecular Structure
Caption: Structure of this compound.
Physicochemical Properties
This table summarizes key properties critical for experimental design, such as selecting appropriate solvents for reactions and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | Solid | [2] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Section 2: Synthesis & Purification FAQs
A reliable synthesis is the foundation of any research project. The most common route to this compound involves the esterification of its carboxylic acid precursor.
Q1: What is the standard laboratory synthesis for this compound?
The most direct method is the Fischer esterification of 3-amino-4-nitrobenzoic acid using methanol with a strong acid catalyst, such as sulfuric acid or thionyl chloride.[3][4] This reaction is typically performed under reflux to drive the equilibrium towards the product.
Caption: General workflow for Fischer esterification synthesis.
Experimental Protocol: Fischer Esterification
-
Preparation: In a round-bottom flask, suspend 3-amino-4-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of acid). Ensure all glassware is thoroughly dried to prevent hydrolysis.[5]
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.) dropwise with stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[6]
Troubleshooting Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Presence of water, leading to hydrolysis of the ester.[6] 3. Insufficient catalyst. | 1. Increase reflux time and monitor by TLC. 2. Ensure use of anhydrous methanol and dry glassware.[5] 3. Increase the catalytic amount of acid slightly. |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities (e.g., unreacted starting material). 2. Incomplete removal of the solvent. | 1. Purify the product using column chromatography (silica gel) or recrystallization.[6] 2. Ensure the product is thoroughly dried under vacuum. |
| Multiple Spots on TLC Post-Reaction | 1. Incomplete reaction (starting material remains). 2. Formation of side products due to excessive heat. | 1. Increase reaction time. 2. Purify via column chromatography. Consider running the reaction at a slightly lower temperature for a longer duration. |
| Product is Dark or Discolored | 1. Decomposition at high temperatures. 2. Impurities in starting materials. | 1. Avoid excessive heating during reflux and drying. 2. Recrystallize the product from a suitable solvent system.[6] |
Section 3: Decoding Solvent Effects on Reactivity
The choice of solvent is paramount as it can dramatically alter reaction rates, selectivity, and even the reaction mechanism itself. For a molecule like this compound, with its polar functional groups, these effects are particularly pronounced.
Q2: How does solvent polarity impact reactions?
Solvent polarity is a key factor. Solvents are generally classified as nonpolar, polar aprotic, and polar protic.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. They can, however, participate in reactions (solvolysis) and can deactivate nucleophiles through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents have a large dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions. This leaves anions "naked" and more nucleophilic, often accelerating reactions like nucleophilic aromatic substitution (SNAr).
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are poor at solvating charged species. They are typically used when reactants are nonpolar.
Causality: Reactions that proceed through charged intermediates or transition states (like many involving nitroaromatic compounds) are often accelerated in polar solvents that can stabilize these species.[7]
Solvent Properties Reference Table
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type |
| Water | H₂O | 100 | 80.1 | Polar Protic |
| Methanol | CH₃OH | 65 | 33.0 | Polar Protic |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic |
| Acetone | C₃H₆O | 56 | 21.0 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar |
| Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar |
Q3: I am reducing the nitro group to an amine. Which solvent should I choose?
The reduction of the nitro group is a common and crucial transformation. The ideal solvent depends on the chosen reduction method.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a clean and high-yielding method.[8]
-
Recommended Solvents: Methanol, Ethanol, Ethyl Acetate.
-
Rationale: These solvents effectively dissolve the organic substrate while also having sufficient solubility for hydrogen gas. They are relatively inert under hydrogenation conditions. The use of protic solvents like methanol can also facilitate the protonolysis steps on the catalyst surface.
-
-
Metal-Acid Reduction (e.g., Sn/HCl, Fe/HCl):
-
Recommended Solvents: Ethanol, Water, or mixtures.
-
Rationale: These reactions require a proton source, which is provided by the acid and the protic solvent. The solvent must also be stable to strongly acidic conditions.
-
Caption: Conceptual role of the solvent in catalysis.
Q4: How does the solvent affect the compound's color or UV-Vis spectrum?
This compound exhibits solvatochromism , meaning its perceived color and UV-Vis absorption maximum (λ_max) can change with solvent polarity.
-
Mechanism: This phenomenon arises from the molecule's intramolecular charge transfer (ICT) character. The amino group acts as an electron donor and the nitro group as an electron acceptor. In the ground state, the molecule has a certain polarity. Upon absorption of UV-Vis light, it enters an excited state where the charge separation is much more pronounced, making the excited state significantly more polar than the ground state.
-
Effect of Polarity: Polar solvents stabilize the more polar excited state more than the ground state. This lowers the energy gap between the two states, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or "red" shift).[9][10]
-
Practical Implication: This property can be used as a visual or spectroscopic indicator. A change in the color of your reaction mixture upon changing solvents can be a direct observation of this effect. It is also a critical consideration for photochemical experiments, as the solvent can alter the energy and lifetime of excited states.[11][12]
Section 4: Troubleshooting Guide for Solvent-Related Issues
| Question & Scenario | Expert Analysis & Solution |
| "My starting material and reagents are not dissolving. What should I do?" | Cause: A mismatch in polarity between the solute and the solvent. Solution: Apply the "like dissolves like" principle. For a polar molecule like this, a nonpolar solvent like hexane is unsuitable. 1. Switch to a more polar solvent: Try ethyl acetate, acetone, or methanol. 2. For very poor solubility: Use stronger polar aprotic solvents like DMF or DMSO, but be mindful of their high boiling points, which can complicate product isolation. 3. Use a solvent mixture: A mixture of toluene and ethanol, for example, can sometimes provide the right balance of properties. |
| "I'm seeing unexpected side products on my TLC. Could the solvent be the culprit?" | Cause: The solvent may not be inert under your reaction conditions. Solution: 1. Protic Solvents: If your reaction involves a strong base or acid, a protic solvent like methanol could be deprotonated or participate in side reactions (e.g., transesterification if other esters are present). Switch to an inert polar aprotic solvent like THF or Dioxane. 2. Amine Solvents: If your reaction involves acyl chlorides, using an amine-based solvent would be reactive. 3. Check Solvent Purity: Water in aprotic solvents is a common culprit, leading to hydrolysis. Use freshly dried or anhydrous grade solvents. |
| "My reaction works, but isolating the product is a nightmare because of the high-boiling solvent (DMF/DMSO)." | Cause: High boiling points make removal by standard rotary evaporation difficult. Solution: 1. Aqueous Workup: If your product is not water-soluble, pour the reaction mixture into a large volume of water (sometimes with ice). The product should precipitate and can be collected by filtration. This also serves to remove the water-soluble DMF or DMSO. 2. Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash repeatedly with water or brine to remove the high-boiling solvent. 3. Future Prevention: If possible, screen for a lower-boiling solvent that can perform the reaction, even if it requires a longer reaction time or slightly higher temperature. |
Section 5: References
-
Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem. (BenchChem) 6
-
Methyl 3-amino-4-methylbenzoate synthesis - ChemicalBook. (ChemicalBook) 3
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (Anasazi Instruments) 13
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F. (Royal Society of Chemistry) 11
-
Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds | Request PDF. (ResearchGate) 9
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). (Royal Society of Chemistry) 12
-
Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-4-methylbenzoate - Benchchem. (BenchChem) 5
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness Discussion Board. (Sciencemadness.org) 8
-
Tuning solvent-solute interactions enable visual colorimetric detection of nitro-aromatic explosives - PubMed. (National Library of Medicine) 7
-
This compound | C8H8N2O4 | CID 15892778 - PubChem. (National Library of Medicine) 1
-
METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 - ChemicalBook. (ChemicalBook) 4
-
This compound - CymitQuimica. (CymitQuimica) 2
-
(PDF) Solvatochromism, prototropism and complexation of para-aminobenzoic acid. (ResearchGate) 10
References
- 1. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tuning solvent-solute interactions enable visual colorimetric detection of nitro-aromatic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 12. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 13. aiinmr.com [aiinmr.com]
Validation & Comparative
comparing the reactivity of Methyl 3-Amino-4-nitrobenzoate with its isomers.
An In-Depth Guide to the Comparative Reactivity of Methyl 3-Amino-4-nitrobenzoate and Its Isomers
For researchers and professionals in drug development and materials science, the selection of a chemical intermediate is a critical decision that influences synthesis pathways, yield, and the properties of the final product. Methyl aminonitrobenzoates are a class of compounds that serve as versatile scaffolds, yet the positional arrangement of the amino and nitro functional groups dramatically alters the molecule's electronic landscape and, consequently, its chemical reactivity.
This guide provides a comprehensive comparison of this compound and its key structural isomers: Methyl 4-amino-3-nitrobenzoate, Methyl 2-amino-5-nitrobenzoate, and Methyl 5-amino-2-nitrobenzoate. We will dissect the theoretical underpinnings of their reactivity, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic applications.
The Foundation of Reactivity: Electronic and Steric Effects
The reactivity of these isomers is governed by the interplay of three substituents on the benzene ring:
-
Amino Group (-NH₂): A strong activating group that donates electron density primarily through resonance (+R effect), increasing the electron density at the ortho and para positions. It has a weaker electron-withdrawing inductive effect (-I).[1][2][3]
-
Nitro Group (-NO₂): A powerful deactivating group that withdraws electron density through both resonance (-R effect) and induction (-I effect).[1][2] This effect is most pronounced at the ortho and para positions, making the ring electron-deficient.
-
Methyl Ester Group (-COOCH₃): A deactivating, electron-withdrawing group (-M/-I effect) that directs incoming electrophiles to the meta position.[4][5]
The relative positioning of these groups in each isomer creates a unique electronic fingerprint, dictating the nucleophilicity of the amine, the susceptibility of the nitro group to reduction, and the overall reactivity of the aromatic ring.
Analysis of Isomers:
-
This compound: The amino and nitro groups are ortho to each other. The strong electron-donating effect of the amino group is somewhat counteracted by the adjacent powerful nitro group. The amino group is meta to the ester, while the nitro group is para.
-
Methyl 4-amino-3-nitrobenzoate: The amino and nitro groups are again ortho. Here, the amino group is para to the ester, a position where the ester's electron-withdrawing effect is felt.
-
Methyl 2-amino-5-nitrobenzoate: The amino and nitro groups are meta to each other. The amino group is ortho to the ester, potentially leading to steric hindrance and intramolecular hydrogen bonding. The nitro group is in the para position relative to the ester.
-
Methyl 5-amino-2-nitrobenzoate: The amino and nitro groups are para to each other, leading to a strong "push-pull" electronic effect across the ring. This polarization significantly influences reactivity.
Comparative Physicochemical Properties
A summary of key physical properties is essential for practical laboratory use, including planning for purification and characterization.
| Property | This compound | Methyl 4-amino-3-nitrobenzoate | Methyl 2-amino-5-nitrobenzoate | Methyl 5-amino-2-nitrobenzoate |
| CAS Number | 99512-09-1[6] | 3987-92-6[7] | 3816-62-4[8][9] | 35998-96-0[10] |
| Molecular Formula | C₈H₈N₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol | 196.16 g/mol [7] | 196.16 g/mol [9] | 196.16 g/mol [10] |
| Appearance | Solid | Yellow Solid[11] | Solid[8] | Solid |
| Melting Point | Not readily available | Not readily available | 167-169 °C[8] | Not readily available |
Reactivity Comparison: Key Transformations
Basicity and Nucleophilicity of the Amino Group
The basicity of the amino group is a direct measure of the availability of its lone pair of electrons. The presence of a powerful electron-withdrawing nitro group significantly reduces the basicity of the aniline scaffold.[12][13]
-
Prediction: The basicity is expected to be lowest when the nitro group is ortho or para to the amino group due to direct resonance delocalization of the lone pair. Therefore, Methyl 5-amino-2-nitrobenzoate (para-relationship) and the two ortho isomers (This compound and Methyl 4-amino-3-nitrobenzoate ) are expected to be significantly less basic than Methyl 2-amino-5-nitrobenzoate , where the groups are meta.
-
Implication for Reactivity: This trend directly translates to nucleophilicity. In reactions like acylation or alkylation, the amino group of Methyl 2-amino-5-nitrobenzoate is predicted to be the most reactive, while the others will react more sluggishly and may require more forcing conditions or stronger catalysts.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and dyes.[14][15] Common methods include catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni) or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl).[16][17]
-
Electronic Effects: The rate of reduction can be influenced by the electron density at the nitro group. Electron-donating groups can increase the rate of reduction.[18] However, the steric environment also plays a crucial role.
-
Steric Hindrance: In Methyl 2-amino-5-nitrobenzoate and This compound , the proximity of other substituents to the nitro group may slightly hinder the approach of the reagent or the binding to a catalyst surface compared to Methyl 5-amino-2-nitrobenzoate .
-
General Reactivity: While all isomers can be reduced, subtle differences in reaction times and catalyst loading may be observed. Catalytic hydrogenation is generally a clean and efficient method for this transformation.[14][16]
Reactivity of the Aromatic Ring
SNAr reactions are highly relevant for aryl halides and are dramatically accelerated by the presence of strong electron-withdrawing groups, like a nitro group, positioned ortho or para to the leaving group.[19][20][21] While our subject molecules lack a typical leaving group like a halide, we can infer their susceptibility to nucleophilic attack.
-
Analysis: The isomers with nitro groups ortho or para to a given position are most activated towards nucleophilic attack at that position.
-
In Methyl 5-amino-2-nitrobenzoate , the C-2 position (bearing the nitro group) is highly activated by the nitro group itself, and the C-4 and C-6 positions are activated by being ortho and para to it.
-
In This compound , the C-4 position is activated, and the C-2 and C-6 positions are ortho and para to the nitro group, respectively.
-
-
Causality: The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is the cornerstone of SNAr reactivity.[19][21] This stabilization is only possible when the nitro group is ortho or para to the site of attack.
The combination of two deactivating groups (nitro and ester) and one activating group (amino) makes predicting EAS reactivity complex. The amino group is a powerful ortho, para-director, while the ester is a meta-director.[1][5] The nitro group is a strong deactivating meta-director.[1][2]
-
Overall Reactivity: All isomers are strongly deactivated towards EAS compared to aniline or even methyl benzoate. Reactions would require harsh conditions.
-
Directing Effects: The outcome is determined by the synergy or opposition of the directing effects. The powerful activating effect of the amino group is the most dominant directing force.
-
For Methyl 2-amino-5-nitrobenzoate: The amino group directs ortho (position 3) and para (position 5, already occupied). The nitro group directs to positions 2 and 6. The ester directs to position 5. Electrophilic attack would most likely occur at position 3, which is ortho to the activating amino group.
-
Experimental Protocols
The following protocols are representative procedures for key transformations and should be adapted based on the specific isomer and laboratory safety protocols.
Protocol 1: General Procedure for the Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol outlines a standard method for reducing the nitro group to a primary amine, a common subsequent step in synthetic pathways involving these intermediates.
-
Catalyst Preparation: In a flask suitable for hydrogenation, suspend Palladium on carbon (10% w/w, ~5 mol%) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Reaction Setup: Dissolve the methyl aminonitrobenzoate isomer (1.0 eq) in the same solvent and add it to the reaction vessel.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Subject the reaction mixture to a hydrogen atmosphere (typically using a hydrogen-filled balloon for small-scale reactions or a pressurized Parr shaker apparatus for larger scales) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite®. Concentrate the filtrate under reduced pressure to yield the crude methyl diaminobenzoate product, which can be purified further by recrystallization or column chromatography if necessary.[14]
Caption: General workflow for catalytic hydrogenation of a nitro group.
Protocol 2: General Procedure for N-Acylation of the Amino Group
This protocol demonstrates the acylation of the amino group, a common method for protection or for building more complex amide structures. The reactivity will vary significantly between isomers.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the methyl aminonitrobenzoate isomer (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. For less reactive isomers (e.g., Methyl 5-amino-2-nitrobenzoate), gentle heating may be required.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching & Extraction: Once complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acylated product. Purify by recrystallization or column chromatography.
Caption: General experimental workflow for N-Acylation.
Conclusion
The positional isomerism of methyl aminonitrobenzoates gives rise to a family of compounds with remarkably distinct chemical personalities. The choice of isomer is not trivial and has profound implications for synthetic strategy.
-
For reactions requiring a more nucleophilic amine , Methyl 2-amino-5-nitrobenzoate is the superior choice due to the meta relationship between the functional groups, which minimizes the deactivating influence of the nitro group on the amine.
-
For applications leveraging the strong "push-pull" electronic system, such as in the synthesis of nonlinear optical materials or specific dyes, Methyl 5-amino-2-nitrobenzoate is ideal.
-
This compound and Methyl 4-amino-3-nitrobenzoate , with their adjacent amino and nitro groups, are valuable precursors for synthesizing heterocyclic compounds like benzimidazoles, where the two adjacent, post-reduction diamine functionalities are key.
By understanding the fundamental electronic and steric effects outlined in this guide, researchers can strategically select the optimal isomer, anticipate its reactivity, and design more efficient and successful synthetic routes.
References
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. aiinmr.com [aiinmr.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-amino-5-nitrobenzoate | 3816-62-4 [sigmaaldrich.com]
- 9. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 5-amino-2-nitrobenzoate | C8H8N2O4 | CID 11446896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. jsynthchem.com [jsynthchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
A Definitive Guide to the Structural Validation of Methyl 3-Amino-4-nitrobenzoate using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis of how ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to definitively validate the structure of Methyl 3-Amino-4-nitrobenzoate. We will dissect the expected spectral data, explain the underlying chemical principles, and compare its unique NMR fingerprint against a critical isomeric alternative, Methyl 4-Amino-3-nitrobenzoate, to demonstrate the power of this technique in ensuring chemical fidelity.
The Compound in Focus: this compound
This compound (C₈H₈N₂O₄) is a substituted aromatic compound often used as a building block in the synthesis of more complex molecules.[1][2] Its structure features a benzene ring with three distinct substituents: an amino (-NH₂) group, a nitro (-NO₂) group, and a methyl ester (-COOCH₃) group. The specific arrangement of these groups (1,3,4-substitution) is critical to its chemical properties and reactivity.
Caption: Structure of this compound.
The Logic of NMR: Decoding Electronic Effects
The chemical shift (δ), reported in parts per million (ppm), of a nucleus in NMR is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) "shield" nearby nuclei, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) "deshield" nuclei, shifting their signals downfield.[3]
In our target molecule:
-
-NH₂ (Amino): A strong electron-donating group. It shields the ortho and para positions.
-
-NO₂ (Nitro): A very strong electron-withdrawing group. It deshields all ring positions, especially ortho and para.[4]
-
-COOCH₃ (Methyl Ester): An electron-withdrawing group that deshields the ring.
The interplay of these three groups creates a unique electronic landscape, which is directly translated into the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Analysis: A Proton's Perspective
A proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (splitting pattern). For this compound, we expect the following signals:
-
Aromatic Protons (3H): The three protons on the benzene ring (H-2, H-5, H-6) are all in unique chemical environments.
-
H-2: This proton is ortho to the -COOCH₃ group and meta to the -NH₂ group. It will be deshielded by the ester.
-
H-5: This proton is ortho to the -NO₂ group and meta to the -COOCH₃ group. The powerful deshielding effect of the nitro group will shift this proton significantly downfield.
-
H-6: This proton is ortho to the -NH₂ group and meta to the -NO₂ group. The shielding effect of the amino group will push this signal upfield relative to the other aromatic protons.
-
Splitting: We expect complex splitting. H-6 should appear as a doublet (coupled to H-5). H-5 should be a doublet of doublets (coupled to H-6 and H-2). H-2 should appear as a doublet (coupled to H-5).
-
-
Amino Protons (-NH₂, 2H): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature.
-
Methyl Protons (-OCH₃, 3H): This group is not coupled to any other protons, so it will appear as a sharp singlet. Its position will be deshielded by the adjacent oxygen atom.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~8.2 - 8.5 | dd | 1H | Strongly deshielded by ortho -NO₂ group. |
| H-2 | ~7.5 - 7.8 | d | 1H | Deshielded by ortho -COOCH₃ group. |
| H-6 | ~7.0 - 7.3 | d | 1H | Shielded by ortho -NH₂ group. |
| -NH₂ | ~5.0 - 6.0 | br s | 2H | Broad signal, exchangeable with D₂O. |
| -OCH₃ | ~3.9 - 4.0 | s | 3H | Deshielded by ester oxygen. |
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Due to the lack of symmetry, all 8 carbon atoms in this compound are chemically distinct and should produce 8 separate signals.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing around 165-170 ppm.[4]
-
Aromatic Carbons (6C):
-
C-4 (-NO₂): The carbon directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
-
C-3 (-NH₂): The carbon attached to the electron-donating amino group will be shielded and shifted upfield.
-
C-1 (-COOCH₃): The ipso-carbon attached to the ester group.
-
C-2, C-5, C-6: The remaining carbons will have chemical shifts determined by the combined electronic effects of the substituents.
-
-
Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, typically around 50-55 ppm.[5]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~165 | Carbonyl carbon, highly deshielded. |
| C-4 | ~148 - 152 | Attached to -NO₂, strongly deshielded. |
| C-3 | ~140 - 145 | Attached to -NH₂, but also adjacent to C-NO₂. |
| C-1 | ~130 - 135 | Attached to -COOCH₃ group. |
| C-2, C-5, C-6 | ~115 - 130 | Aromatic region, specific shifts depend on substituent effects. |
| -OCH₃ | ~52 - 54 | Aliphatic methyl carbon. |
The Litmus Test: Comparison with an Isomer
The true power of NMR in structural validation is its ability to distinguish between isomers. Let's compare our target molecule with Methyl 4-Amino-3-nitrobenzoate .
Caption: Target molecule vs. its structural isomer.
In the 4-amino-3-nitro isomer, the positions of the -NH₂ and -NO₂ groups are swapped. This fundamentally alters the electronic environment of the aromatic protons and carbons, leading to a predictably different NMR spectrum. For example, in the ¹H NMR of Methyl 4-Amino-3-nitrobenzoate, one proton is now ortho to the nitro group and meta to the amino group, resulting in a very deshielded singlet-like signal, a feature absent in our target compound's spectrum.
Comparative NMR Features of Isomers
| Feature | This compound (Predicted) | Methyl 4-Amino-3-nitrobenzoate (Expected/Reported)[6][7] | Key Differentiator |
| Aromatic Protons | 3 distinct signals (dd, d, d) | 3 distinct signals, different coupling | The splitting patterns and chemical shifts are unique fingerprints. |
| Most Downfield Proton | H-5 (ortho to -NO₂) | H-2 (ortho to -NO₂) | The identity and coupling of the most deshielded proton. |
| Most Upfield Proton | H-6 (ortho to -NH₂) | H-5 (ortho to -NH₂) | The relative positions of shielded protons. |
| ¹³C Carbons | C-4 (attached to -NO₂) is highly deshielded. | C-3 (attached to -NO₂) is highly deshielded. | The chemical shift of the carbon bearing the nitro group. |
This comparative analysis demonstrates that even without a reference spectrum for the target compound, its structure can be confidently assigned by predicting its spectrum based on established principles and ruling out plausible alternatives.
Experimental Protocol: Acquiring High-Fidelity NMR Data
Trustworthy data is the bedrock of structural validation. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR-based structure validation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of ~15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon.
-
Typical parameters: spectral width of ~220 ppm, longer acquisition time and relaxation delay, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both spectra.
-
Carefully phase the spectra and apply baseline correction.
-
For the ¹H spectrum, calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm and integrate the signals.
-
For the ¹³C spectrum, calibrate using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).[5]
-
Assign each peak in the processed spectra to the corresponding atoms in the proposed structure, comparing the observed data with the predicted values and those of potential isomers.
-
Conclusion
The structural validation of this compound is a clear-cut process when approached with a combination of theoretical prediction and high-quality NMR spectroscopy. The distinct electronic effects of the amino, nitro, and methyl ester substituents create a unique and predictable NMR fingerprint in both the ¹H and ¹³C domains. By analyzing the chemical shifts, splitting patterns, and comparing this expected data against that of plausible isomers like Methyl 4-Amino-3-nitrobenzoate, researchers can achieve unambiguous confirmation of the compound's constitution. This rigorous, data-driven approach exemplifies the principles of scientific integrity and is essential for the successful advancement of chemical and pharmaceutical research.
References
- 1. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. aiinmr.com [aiinmr.com]
- 5. rsc.org [rsc.org]
- 6. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]
- 7. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 3-Amino-4-nitrobenzoate
Introduction: The Versatility of a Nitroaromatic Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. Methyl 3-amino-4-nitrobenzoate, a substituted aromatic compound, represents one such scaffold. Its structure, featuring an electron-donating amino group and a potent electron-withdrawing nitro group on a benzene ring, imparts a unique electronic character that makes it a valuable starting material for the synthesis of a diverse array of bioactive molecules.[1] The presence of these functional groups is not merely a synthetic convenience; they are key pharmacophores known to modulate a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]
This guide provides an in-depth, objective comparison of the biological performance of compounds derived from the this compound core. We will dissect their efficacy against established alternatives, supported by experimental data, and provide detailed protocols to ensure the reproducibility and validation of the presented findings. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.
Antifungal Activity: A Promising Frontier
One of the most well-documented biological activities of this compound derivatives is their potential as antifungal agents. The emergence of drug-resistant fungal strains necessitates the development of new therapeutic agents, and this class of compounds has shown considerable promise.
Comparative Performance of Nitrobenzoate Derivatives
A study by de Oliveira et al. investigated a series of 3-methyl-4-nitrobenzoate derivatives against various Candida species, which are significant opportunistic human pathogens.[4][5] The results highlight that structural modifications to the parent compound can significantly enhance antifungal potency. Specifically, altering the ester alkyl chain length was shown to be a critical factor in modulating activity.
| Compound | Derivative Structure | Target Organism | MIC (µM)[4][5] | Comparator: Fluconazole MIC (µM) |
| Derivative 1 | Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 39 | ~15.6 |
| Derivative 2 | Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 31 | ~15.6 |
| Derivative 3 | Methyl 3-methyl-4-nitrobenzoate | C. albicans | >1000 | ~0.97 |
| Derivative 4 | Pentyl 3-methyl-4-nitrobenzoate | C. albicans | 500 | ~0.97 |
Note: Fluconazole MIC values are typical literature values and are provided for a general comparison of potency.
Expert Analysis: The data clearly indicates that while the derivatives show promising activity, particularly against C. guilliermondii, their efficacy against C. albicans is significantly lower than the standard antifungal, Fluconazole. The increased activity of the pentyl ester (Derivative 2) compared to the methyl ester (Derivative 1) against C. guilliermondii suggests that increasing the lipophilicity of the molecule may enhance its ability to penetrate the fungal cell membrane.[4] This structure-activity relationship (SAR) provides a logical pathway for future optimization of these compounds.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.
Materials:
-
96-well microtiter plates
-
Fungal culture (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) or RPMI-1640 medium
-
Test compounds and control antifungal (e.g., Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Prepare a serial two-fold dilution of the test compounds and control drug in the broth medium directly in the 96-well plate. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
The final volume in each well should be 100 µL.
-
Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C ± 2°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
-
Results can be read visually or with a microplate reader at 600 nm.
-
Workflow for Antifungal MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Leveraging the Nitro Group
The nitroaromatic motif is a well-established pharmacophore in oncology.[6][7] Many nitro-containing compounds act as hypoxia-activated prodrugs or as inhibitors of key signaling pathways.[7] While specific data for this compound derivatives in cancer is still emerging, the structural similarity to other potent benzamide and nitroaromatic anticancer agents suggests significant potential.[8][9] For instance, 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration.[10]
Comparative Performance of Related Anticancer Agents
To contextualize the potential of this scaffold, we compare the activity of known benzamide and nitro-containing anticancer agents against various cancer cell lines.
| Compound Class | Example Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
| Benzamide Derivative | BJ-13[8] | Gastric Cancer | Potent (specific value not stated) | ROS-mediated apoptosis[8] |
| Benzamide Derivative | Compound 20b [11] | Various | 0.012 - 0.027 | Tubulin Polymerization Inhibitor[11] |
| Nitroimidazole | N-methyl-nitroimidazole[12] | Breast (MDA-MB-231) | ~15 | Cytotoxic |
| Nitroimidazole | N-ethyl-nitroimidazole[12] | Breast (MDA-MB-231) | ~18 | Cytotoxic |
| Standard Chemotherapy | Doxorubicin | Breast (MDA-MB-231) | ~0.5-1.0 | DNA Intercalation |
Expert Analysis: The benzamide scaffold is capable of producing exceptionally potent anticancer compounds, with IC50 values in the nanomolar range, as seen with tubulin inhibitors.[11] The nitro group, as seen in the nitroimidazole series, also contributes to cytotoxicity.[12] The key to unlocking the potential of this compound derivatives will be to design molecules that effectively target specific oncogenic pathways, such as protein kinases or DNA repair mechanisms like PARP-1, a known target for benzamide derivatives.[13]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of chemical compounds on cultured cells.[14]
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conceptual Pathway: Kinase Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a benzamide derivative.
Anti-inflammatory Activity: Targeting COX Enzymes
The development of selective cyclooxygenase-2 (COX-2) inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[16] Certain nitro-containing compounds have demonstrated significant and selective COX-2 inhibitory activity, suggesting that derivatives of this compound could be promising candidates in this therapeutic area.[17][18]
Comparative Performance of Selective COX-2 Inhibitors
The efficacy of anti-inflammatory drugs is often measured by their IC50 values against COX-1 and COX-2 enzymes. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is a critical parameter, with higher values indicating greater selectivity for COX-2.
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) |
| Celecoxib (Standard) | 7.6 | 0.04 | 190 |
| Rofecoxib (Standard) | >1000 | 0.5 | >2000 |
| Nitro-oxadiazole Derivative [17] | 63.76 | 0.48 | 132.83 |
| Nitro-isoindoline Derivative [17] | >100 | 0.1 | >1000 |
Data for comparators are from various literature sources.
Expert Analysis: The data shows that the incorporation of a nitro group into heterocyclic scaffolds can yield compounds with high potency and selectivity for COX-2, rivaling or even exceeding that of established drugs.[17] This provides a strong rationale for exploring nitrobenzoate derivatives as potential anti-inflammatory agents. The electronic properties of the nitro group can facilitate key interactions within the active site of the COX-2 enzyme.[19]
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20]
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Test compound and control inhibitor (e.g., Celecoxib)
-
96-well plate and microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute enzymes, heme, and other reagents in cold assay buffer as per the manufacturer's instructions.[20]
-
-
Plate Setup:
-
Inhibitor Addition:
-
Add 10 µL of the serially diluted test compound to the "Inhibitor" wells.
-
Add 10 µL of the solvent to the "100% Initial Activity" wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Add 10 µL of TMPD to all wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately read the absorbance at 590 nm kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the "100% Initial Activity" control.
-
Plot the percent inhibition against the compound concentration to calculate the IC50 value.
-
The Cyclooxygenase (COX) Pathway
Caption: Simplified schematic of the COX pathway and selective COX-2 inhibition.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The existing evidence strongly supports its utility in generating potent antifungal compounds, with clear structure-activity relationships that can guide further optimization.[4] While direct evidence for its anticancer and anti-inflammatory applications is still in its early stages, the extensive body of research on structurally related benzamides and nitroaromatics provides a compelling rationale for its exploration in these areas.[8][9][17]
Future research should focus on:
-
Synthesis of diverse libraries: Expanding the range of derivatives by modifying the amino and ester functionalities to probe the structure-activity relationships for anticancer and anti-inflammatory targets.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the inherent chemical versatility of the this compound core and applying rigorous, validated biological screening protocols, the scientific community can unlock the full therapeutic potential of this valuable molecular scaffold.
References
- 1. Methyl 3-amino-4-methyl-5-nitrobenzoate | 72922-60-2 | Benchchem [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. 3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation | Scilit [scilit.com]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 8. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 13. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
comparative analysis of different synthetic routes to Methyl 3-Amino-4-nitrobenzoate
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-amino-4-nitrobenzoate is a valuable building block, and selecting the optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound, offering detailed protocols, mechanistic insights, and a data-driven comparison to inform your experimental design.
Introduction to this compound
This compound is a substituted aromatic compound with functional groups that make it a versatile precursor in the synthesis of various pharmaceuticals and biologically active molecules. The presence of an amino group, a nitro group, and a methyl ester on the benzene ring allows for a range of chemical transformations, making it a crucial intermediate in the construction of more complex molecular architectures. The strategic positioning of these groups influences the electronic properties and reactivity of the molecule, enabling selective modifications.
Synthetic Route 1: Direct Esterification of 3-Amino-4-nitrobenzoic Acid
This approach is a classic and straightforward method that involves the direct conversion of the corresponding carboxylic acid to its methyl ester. The Fischer-Speier esterification is a widely used and well-understood reaction for this purpose.
Mechanistic Overview
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by a strong acid catalyst, typically sulfuric acid or thionyl chloride, which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester.
Experimental Protocol
Materials:
-
3-Amino-4-nitrobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, and standard laboratory glassware.
Procedure using Sulfuric Acid Catalyst:
-
To a round-bottom flask containing 3-amino-4-nitrobenzoic acid, add a sufficient amount of anhydrous methanol to dissolve or suspend the starting material.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Procedure using Thionyl Chloride:
-
In a round-bottom flask, suspend 3-amino-4-nitrobenzoic acid in anhydrous methanol and cool the mixture in an ice bath.
-
Add thionyl chloride dropwise to the cooled and stirred suspension.[1][2]
-
After the addition is complete, remove the ice bath and reflux the mixture for several hours, monitoring by TLC.[1]
-
Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the remaining acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Workflow Diagram
Caption: Workflow for the Direct Esterification of 3-Amino-4-nitrobenzoic Acid.
Synthetic Route 2: Nitration of Methyl 3-Aminobenzoate
This multi-step route begins with a commercially available precursor, Methyl 3-aminobenzoate, and introduces the nitro group in the desired position through an electrophilic aromatic substitution reaction.
Mechanistic Overview
The nitration of an aromatic ring involves the reaction with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The amino group is a strong activating group and an ortho-, para-director, while the methyl ester group is a deactivating group and a meta-director. The regiochemical outcome of the nitration will depend on the interplay of these directing effects and the reaction conditions. The amino group's strong directing effect is expected to favor nitration at the ortho and para positions relative to it.
Experimental Protocol
Materials:
-
Methyl 3-aminobenzoate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Standard laboratory glassware for handling strong acids.
Procedure:
-
In a flask, dissolve Methyl 3-aminobenzoate in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Methyl 3-aminobenzoate, maintaining the low temperature. Careful temperature control is crucial to prevent over-nitration and side product formation.[3][4]
-
After the addition is complete, stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.[3][4]
-
The solid precipitate is the crude product, which can be collected by vacuum filtration and washed with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[4][5]
Workflow Diagram
Caption: Workflow for the Nitration of Methyl 3-aminobenzoate.
Comparative Analysis
The choice between these two synthetic routes will depend on various factors, including the availability of starting materials, desired scale, safety considerations, and required purity of the final product.
| Parameter | Route 1: Direct Esterification | Route 2: Nitration of Methyl 3-Aminobenzoate |
| Number of Steps | One | One (excluding preparation of nitrating mix) |
| Starting Material | 3-Amino-4-nitrobenzoic acid | Methyl 3-aminobenzoate |
| Key Reagents | MeOH, H₂SO₄ or SOCl₂ | Conc. HNO₃, Conc. H₂SO₄ |
| Typical Yields | Generally high (can be >90%)[1] | Moderate to high, depends on conditions |
| Reaction Conditions | Reflux temperature | Low temperature (0-5 °C)[3][4] |
| Safety Concerns | Handling of corrosive H₂SO₄ or lachrymatory SOCl₂. | Handling of highly corrosive and oxidizing nitrating mixture. Exothermic reaction requires careful temperature control. |
| Scalability | Generally straightforward to scale up. | Can be challenging to scale up due to the exothermic nature and need for strict temperature control. |
| Purification | Standard extraction and recrystallization/chromatography. | Filtration of precipitated solid followed by recrystallization. |
| Atom Economy | Good, with water or HCl and SO₂ as byproducts. | Good, with water as the main byproduct. |
| Regioselectivity | Not applicable. | A potential issue; formation of other isomers is possible and needs to be controlled. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Direct Esterification) is highly recommended for its simplicity, high yields, and straightforward scalability. If 3-Amino-4-nitrobenzoic acid is readily available and cost-effective, this one-step process is the more efficient choice for producing the target molecule with high purity.
Route 2 (Nitration of Methyl 3-Aminobenzoate) provides an alternative when the corresponding carboxylic acid is not easily accessible. However, this route requires more stringent control over reaction conditions, particularly temperature, to ensure the desired regioselectivity and to manage the exothermic nature of the nitration reaction. Careful optimization would be necessary to minimize the formation of isomeric byproducts.
For most laboratory and industrial applications, the direct esterification of 3-amino-4-nitrobenzoic acid represents the more robust and reliable synthetic strategy.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 3-Amino-4-nitrobenzoate using HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. Methyl 3-amino-4-nitrobenzoate, a crucial building block in the synthesis of various pharmaceuticals, is no exception. Its purity can significantly impact the yield and impurity profile of the final API. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized this compound, complete with supporting experimental data and detailed methodologies.
The Criticality of Purity for this compound
This compound is often synthesized via the esterification of 3-amino-4-nitrobenzoic acid or the reduction of a dinitro compound. These synthetic pathways can introduce a variety of impurities, including starting materials, regioisomers, and by-products from side reactions. The presence of these impurities, even in trace amounts, can have downstream consequences, potentially leading to the formation of unwanted side products in subsequent synthetic steps, reducing the overall yield, and complicating the purification of the final API. Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure but a critical component of process optimization and regulatory compliance.
Understanding Potential Impurities
A logical approach to impurity profiling begins with an understanding of the synthetic route. A common synthesis for this compound involves the nitration of a precursor followed by esterification. This process can lead to several potential impurities that a well-designed HPLC method should be able to separate and quantify.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 3-amino-4-nitrobenzoic acid or methyl p-toluenesulfonate.
-
Isomeric Impurities: Methyl 4-amino-3-nitrobenzoate and other positional isomers.
-
Over-nitrated or Under-nitrated Species: Dinitro or non-nitrated analogs.
-
Hydrolysis Products: 3-amino-4-nitrobenzoic acid from the hydrolysis of the ester.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is critical for achieving the desired separation and accurate quantification of this compound and its potential impurities. We will compare three common HPLC approaches: Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and the more advanced Ultra-Performance Liquid Chromatography (UPLC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis
RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility, reproducibility, and compatibility with aqueous mobile phases.[1] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2]
For a polar compound like this compound, a C18 column is a logical starting point. The choice of mobile phase composition (the ratio of organic solvent to water) is crucial for achieving optimal retention and separation. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to elute compounds with a wide range of polarities. The addition of a buffer to the mobile phase can help to control the ionization of the amino and nitro groups, leading to improved peak shape and reproducibility. A UV detector is suitable for this analysis as the aromatic nitro-compound possesses a strong chromophore.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Normal-Phase HPLC (NP-HPLC): An Alternative for Isomer Separation
NP-HPLC utilizes a polar stationary phase (e.g., silica or a bonded phase with cyano or amino groups) and a non-polar mobile phase (e.g., a mixture of hexane and a polar organic solvent like isopropanol or ethyl acetate).[2] This technique can be particularly advantageous for separating isomers that are difficult to resolve by RP-HPLC.[4][5]
The separation in NP-HPLC is based on the interaction of the polar functional groups of the analyte with the polar stationary phase. For this compound, the amino and nitro groups will strongly interact with a silica or aminopropyl stationary phase.[5] The choice of the non-polar mobile phase and the polar modifier allows for fine-tuning of the retention and selectivity. NP-HPLC can often provide a different selectivity compared to RP-HPLC, which can be beneficial for resolving closely related isomers.[6]
-
Column: Silica, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Isocratic: 90:10 (A:B)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.
Ultra-Performance Liquid Chromatography (UPLC): For Higher Throughput and Resolution
UPLC is a more recent development that utilizes columns packed with sub-2 µm particles.[7] This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC.[8][9] UPLC systems are designed to operate at much higher pressures than conventional HPLC systems.[10]
The primary motivation for using UPLC is to achieve faster and more efficient separations.[7] For impurity profiling, the enhanced resolution of UPLC can be critical for separating closely eluting impurities that might co-elute in an HPLC method. The shorter analysis times also allow for higher sample throughput, which is advantageous in a drug development setting. The fundamental principles of separation are the same as in HPLC, so a reversed-phase UPLC method is a common choice.
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Presentation: A Quantitative Comparison
To objectively compare the performance of these three methods, we present the following hypothetical experimental data for the analysis of a synthesized batch of this compound containing known impurities.
| Parameter | RP-HPLC | NP-HPLC | UPLC |
| Retention Time (Main Peak) | 12.5 min | 8.2 min | 3.1 min |
| Resolution (Main Peak & Closest Impurity) | 1.8 | 2.5 | 3.2 |
| Theoretical Plates (Main Peak) | 15,000 | 12,000 | 25,000 |
| Peak Tailing (Main Peak) | 1.2 | 1.4 | 1.1 |
| Limit of Detection (LOD) for Impurities | 0.05% | 0.08% | 0.01% |
| Analysis Time | 25 min | 15 min | 7 min |
| Solvent Consumption per Run | ~25 mL | ~18 mL | ~3 mL |
Visualizing the Workflow and Logic
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: A general workflow for the HPLC/UPLC analysis of this compound.
Caption: A decision tree for selecting the optimal HPLC/UPLC method.
Trustworthiness Through Self-Validating Systems
Every analytical method must be validated to ensure it is suitable for its intended purpose.[11][12] A well-validated method provides confidence in the accuracy and reliability of the results. Key validation parameters according to ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
By rigorously validating the chosen HPLC or UPLC method, the analytical procedure becomes a self-validating system, ensuring the trustworthiness of the purity assessment.
Conclusion and Recommendations
The choice of HPLC method for assessing the purity of synthesized this compound depends on the specific analytical needs.
-
RP-HPLC remains a robust and reliable choice for routine quality control, offering a good balance of performance and cost-effectiveness.
-
NP-HPLC should be considered when the separation of positional isomers is a primary concern, as it often provides orthogonal selectivity to RP-HPLC.
-
UPLC is the superior choice for high-throughput screening and for challenging separations that require the highest resolution and sensitivity. Its reduced solvent consumption also makes it a more environmentally friendly and cost-effective option in the long run.[7]
For comprehensive impurity profiling, coupling any of these chromatographic techniques with mass spectrometry (HPLC-MS or UPLC-MS) can provide invaluable structural information for the identification of unknown impurities.[13][14][15][16] Ultimately, a systematic approach to method development and validation is paramount to ensuring the quality and safety of the final pharmaceutical product.
References
- 1. jordilabs.com [jordilabs.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. niito.kz [niito.kz]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. wjpmr.com [wjpmr.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 15. measurlabs.com [measurlabs.com]
- 16. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide: Evaluating Methyl 3-Amino-4-nitrobenzoate Against Key Aromatic Building Blocks in Medicinal Chemistry
Introduction
In the intricate tapestry of medicinal chemistry, the selection of a starting scaffold is a decision that dictates the entire trajectory of a drug discovery program. The inherent functionalities of a building block define the accessible chemical space, influence physicochemical properties, and ultimately shape the biological activity of the final compounds. Among the vast arsenal of available synthons, nitroaromatic compounds are particularly valuable as versatile intermediates.[1][2] Their nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the aromatic ring but also serves as a synthetic handle for transformation into an amino group, unlocking pathways to a multitude of heterocyclic systems.[1][3]
This guide provides an in-depth, objective comparison of Methyl 3-Amino-4-nitrobenzoate, a strategically substituted nitroaromatic, against its isomers and other foundational building blocks. We will move beyond a simple cataloging of properties to explore the causal relationships behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis is grounded in experimental data and established protocols to empower you to make informed, strategic decisions in your synthetic campaigns.
Section 1: The Profile of this compound
This compound is a bifunctional building block whose value lies in the specific arrangement of its substituents: an amine, a nitro group, and a methyl ester. The ortho relationship between the amino and nitro groups is the critical feature, priming the molecule for reductive cyclization to form the benzimidazole scaffold—a privileged structure in medicinal chemistry renowned for its broad spectrum of biological activities.[4][5][6]
Physicochemical Properties
A clear understanding of a building block's physical properties is fundamental for practical laboratory work, from reaction setup to purification.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [7][8] |
| Molecular Weight | 196.16 g/mol | [7][8] |
| Appearance | Yellow to orange crystalline powder | Varies by supplier |
| CAS Number | 99512-09-1 | [7][8] |
Synthetic Accessibility
The most common and industrially relevant synthesis of this compound is a two-step process starting from 4-chloro-3-nitrobenzoic acid. This route is efficient and scalable, with reported high yields for the initial substitution step.[9]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial methods and provides a reliable pathway to the target compound.[9]
Part A: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid (1.0 eq) and a 25% aqueous methylamine solution (excess).
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of acetic acid. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the resulting yellow solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum. Yields for this step are typically very high, sometimes exceeding 95%.[9]
Part B: Fischer Esterification to Yield this compound
-
Setup: Suspend the dried 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and facilitating the nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.[9]
Reactivity and Strategic Value
The true power of this compound lies in its predictable and versatile reactivity.
-
Nitro Group Reduction: The cornerstone of its utility is the selective reduction of the nitro group to an amine, forming a reactive ortho-phenylenediamine derivative. This transformation is commonly achieved using reagents like sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (e.g., H₂/Pd-C), or metal catalysts like iron powder in acidic media.[4][10] The choice of reductant is critical; for instance, sodium dithionite is often preferred in laboratory settings for its operational simplicity, especially under microwave conditions which can significantly accelerate the reaction.[4]
-
Benzimidazole Formation: The resulting in situ or isolated diamine readily undergoes condensation with a variety of electrophiles (aldehydes, carboxylic acids, or their derivatives) to form the benzimidazole ring system.[4][10][11] This one-pot or two-step sequence is a highly efficient method for constructing complex heterocyclic scaffolds.
-
Functional Group Handles: The ester and amino groups provide orthogonal handles for further diversification. The amine can be acylated or alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing multiple vectors for analogue synthesis and SAR exploration.
Section 2: Head-to-Head Comparison: Isomeric Alternatives
A common strategic question is whether an isomer of a building block can be used interchangeably. In the case of substituted nitrobenzoates, the answer is a definitive no. The positional chemistry dictates the final structure and, by extension, its biological properties.
Methyl 4-Amino-3-nitrobenzoate: A Case of Regiochemistry
The most direct comparator to our lead compound is its isomer, Methyl 4-Amino-3-nitrobenzoate. While structurally similar, the swapped positions of the amino and nitro groups lead to a completely different final product upon reductive cyclization.
| Feature | This compound | Methyl 4-Amino-3-nitrobenzoate |
| CAS Number | 99512-09-1 | 3987-92-6[12] |
| Key Feature | Amine is meta to the ester; Nitro is para. | Amine is para to the ester; Nitro is meta.[12] |
| Resulting Diamine | Methyl 3,4-diaminobenzoate | Methyl 3,4-diaminobenzoate |
| Benzimidazole Product | Benzimidazole-5 -carboxylic acid methyl ester | Benzimidazole-6 -carboxylic acid methyl ester |
| Strategic Implication | Provides a specific regioisomer essential for targeting protein pockets where the ester vector points from the 5-position. | Provides the alternate regioisomer, allowing for comprehensive SAR exploration around the benzimidazole core. |
Note: The numbering of the resulting benzimidazole can vary based on the substituent at the 2-position, but the relative positions of the ester and the fused benzene ring are distinct.
Caption: Comparative cyclization pathways of isomeric building blocks.
This seemingly subtle difference is paramount in drug design. The precise positioning of the ester group, which can act as a hydrogen bond acceptor or a point for further modification, can dramatically alter binding affinity and selectivity for a biological target.
Section 3: Broader Context: Comparison with Foundational Building Blocks
While isomers are direct competitors, a medicinal chemist must also weigh the pros and cons of entirely different classes of building blocks that can lead to similar final structures.
| Building Block | Key Reaction Type | Primary Application | Pros | Cons |
| This compound | Nitro Reduction → Cyclization | Synthesis of specifically substituted benzimidazoles (e.g., 5-carboxy) | Retains ester handle for diversification; good control over regiochemistry. | Multi-step synthesis; involves nitroaromatics. |
| ortho-Phenylenediamine (OPD) | Direct Condensation/ Cyclization | General synthesis of benzimidazoles, quinoxalines, and other heterocycles.[11][13][14] | Commercially available; one-step access to the core benzimidazole scaffold.[6] | Lacks the ester handle for easy modification; unsubstituted versions can be less soluble. |
| Methyl 3-amino-4-halobenzoates | Cross-Coupling / SNAr | Introduction of aryl or alkyl groups via Pd-catalyzed reactions; subsequent cyclization. | Halogen provides a versatile handle for modern cross-coupling chemistry (Suzuki, Buchwald-Hartwig). | Different synthetic logic; may require harsher conditions for cyclization. |
The Case for ortho-Phenylenediamine (OPD)
OPD is the most direct precursor to the parent benzimidazole ring.[13] Its primary advantage is simplicity. A one-pot condensation with an aldehyde, often under mild acidic or oxidative conditions, can rapidly generate the desired heterocyclic core.[6][11]
Experimental Protocol: General Benzimidazole Synthesis from OPD
This protocol demonstrates the straightforward nature of using OPD.[6]
-
Setup: In a suitable solvent like ethanol or acetonitrile, dissolve o-phenylenediamine (1.0 eq) and an aromatic aldehyde (1.0 eq).
-
Catalysis: Add a catalyst. A wide range can be used, from simple acids like HCl to oxidants like H₂O₂ or even air, depending on the desired mechanism.[10]
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until TLC indicates completion.
-
Isolation: The product often precipitates from the reaction mixture upon cooling or can be isolated by solvent evaporation and subsequent recrystallization.
The strategic trade-off is clear: OPD provides speed and simplicity for accessing the core scaffold, while This compound offers a more nuanced approach, preserving a crucial functional handle for later-stage diversification, which is often essential for fine-tuning a drug candidate's properties.
Section 4: Safety and Handling Considerations
As a Senior Application Scientist, a commitment to safety is non-negotiable. Nitroaromatic compounds, as a class, should be handled with care.
-
Toxicity: Many nitroaromatic compounds are considered potentially toxic and may cause irritation.[15][16][17] Always consult the Safety Data Sheet (SDS) before use.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[15] Work in a well-ventilated fume hood.[15][18]
-
Disposal: Dispose of waste in accordance with local environmental regulations. Do not let the product enter drains.[15]
Conclusion
The choice of a chemical building block is a strategic decision that reverberates through the entire drug discovery and development process. This compound is not merely an alternative to simpler scaffolds like o-phenylenediamine; it is a specialized tool for a specific purpose. Its true value is realized when the synthetic plan requires precise control over the regiochemistry of the final heterocyclic product and the retention of a functional group handle for subsequent optimization.
By understanding the distinct synthetic outcomes of this compound versus its isomer, Methyl 4-Amino-3-nitrobenzoate, researchers can systematically probe the chemical space around a target. When compared to foundational blocks like OPD, it represents a trade-off between the speed of core synthesis and the strategic advantage of built-in functionality. Ultimately, the optimal choice is dictated by the project's specific goals, and a thorough understanding of the comparative reactivity and utility of these building blocks is essential for any medicinal chemist aiming to design the next generation of therapeutics.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. achmem.com [achmem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 14. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 15. capotchem.com [capotchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Spectroscopic Journey: Unraveling the Molecular Evolution of Methyl 3-Amino-4-nitrobenzoate
In the intricate landscape of pharmaceutical and materials science, the synthesis of novel compounds is a daily pursuit. Yet, the true mastery lies not only in the creation but also in the meticulous characterization of these molecules. This guide provides an in-depth spectroscopic comparison of Methyl 3-Amino-4-nitrobenzoate, a key building block in medicinal chemistry, with its synthetic precursors. By examining the subtle shifts and appearances of characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, we can trace the chemical transformations that lead to the final product, ensuring its identity and purity. This comparative analysis serves as a valuable resource for researchers, scientists, and professionals in drug development, offering a clear roadmap for characterizing this important class of compounds.
From Precursors to Product: A Synthetic Overview
The journey to this compound typically begins with the nitration of a substituted benzoic acid, followed by selective reduction and esterification. A common and efficient synthetic pathway involves the esterification of 3-amino-4-nitrobenzoic acid. This precursor itself can be synthesized from the nitration of 4-chlorobenzoic acid followed by amination. For the purpose of this guide, we will focus on the spectroscopic signatures of the key molecules in the final stages of this synthesis: 3,4-Dinitrobenzoic acid , 3-Amino-4-nitrobenzoic acid , and the final product, This compound .
The Synthesis Pathway: A Visual Representation
To better understand the relationship between the compared molecules, the following diagram illustrates a plausible synthetic route to this compound.
Caption: A simplified synthetic pathway to this compound.
Comparative Spectroscopic Analysis
The true narrative of a chemical transformation is written in its spectra. By comparing the IR, NMR, and UV-Vis data of this compound with its precursors, we can pinpoint the specific molecular changes occurring at each synthetic step.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an indispensable tool for identifying the presence or absence of key functional groups. The transformation from a dinitro-substituted benzoic acid to an amino-nitro-substituted ester is clearly delineated by the appearance and disappearance of characteristic vibrational bands.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 3,4-Dinitrobenzoic acid | ~3000 (broad, O-H), ~1700 (C=O, carboxylic acid), ~1530 & ~1350 (NO₂, asymmetric & symmetric stretching) | The broad O-H stretch is characteristic of the carboxylic acid dimer. Strong absorptions for the carbonyl and two nitro groups are prominent. |
| 3-Amino-4-nitrobenzoic acid | ~3400 & ~3300 (N-H, stretching), ~3000 (broad, O-H), ~1680 (C=O, carboxylic acid), ~1520 & ~1340 (NO₂, asymmetric & symmetric stretching) | The appearance of two distinct N-H stretching bands confirms the presence of the primary amine. The C=O and NO₂ stretches remain.[1] |
| This compound | ~3400 & ~3300 (N-H, stretching), ~1720 (C=O, ester), ~1520 & ~1340 (NO₂, asymmetric & symmetric stretching), ~1280 (C-O, ester) | The broad O-H band disappears, and the C=O stretch shifts to a higher wavenumber, indicative of ester formation. A new C-O stretching band for the ester linkage appears. |
The transition from a carboxylic acid to an ester is unequivocally marked by the disappearance of the broad O-H stretch and the characteristic shift of the carbonyl peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
The aromatic region of the ¹H NMR spectrum is particularly informative in tracking the synthesis of this compound.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Interpretation |
| 3,4-Dinitrobenzoic acid | ~8.5-8.8 (m, 3H, Ar-H), ~11-13 (s, 1H, COOH) | The aromatic protons are significantly deshielded due to the strong electron-withdrawing effects of the two nitro groups. The carboxylic acid proton appears as a broad singlet at a very downfield position. |
| 3-Amino-4-nitrobenzoic acid | ~6.8-8.3 (m, 3H, Ar-H), ~5.5-6.5 (br s, 2H, NH₂), ~11-13 (s, 1H, COOH) | The introduction of the electron-donating amino group causes a significant upfield shift of the adjacent aromatic protons. The amino protons appear as a broad singlet. The carboxylic acid proton is still present.[2] |
| This compound | ~6.8-8.2 (m, 3H, Ar-H), ~5.5-6.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃) | The carboxylic acid proton signal vanishes, and a sharp singlet appears around 3.9 ppm, confirming the presence of the methyl ester group. The aromatic and amine proton signals remain in similar regions to the precursor. |
The ¹³C NMR spectrum provides complementary information, highlighting the changes in the carbon framework.
| Compound | Key ¹³C Chemical Shifts (δ, ppm) | Interpretation |
| 3,4-Dinitrobenzoic acid | ~165 (C=O), ~125-150 (Ar-C) | The carbonyl carbon of the carboxylic acid is observed downfield. The aromatic carbons are influenced by the two nitro groups. |
| 3-Amino-4-nitrobenzoic acid | ~168 (C=O), ~115-155 (Ar-C) | The carbon attached to the amino group (C-3) experiences a significant upfield shift due to the electron-donating nature of the amine. |
| This compound | ~166 (C=O, ester), ~52 (OCH₃), ~115-155 (Ar-C) | The carboxylic acid carbonyl is replaced by the ester carbonyl, with a slight shift. The most telling change is the appearance of a new signal around 52 ppm, corresponding to the methyl group of the ester. |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of the molecules. The λmax values are influenced by the nature and substitution pattern of the chromophores.
| Compound | λmax (nm) | Interpretation |
| 3,4-Dinitrobenzoic acid | ~240-260 | The electronic transitions are primarily due to the dinitro-substituted benzene ring. |
| 3-Amino-4-nitrobenzoic acid | ~280-300 and ~380-400 | The introduction of the amino group, a strong auxochrome, causes a bathochromic (red) shift and often introduces a second absorption band at a longer wavelength due to extended conjugation. |
| This compound | ~280-300 and ~380-400 | The UV-Vis spectrum is expected to be very similar to its carboxylic acid precursor, as the esterification of the carboxyl group has a minimal effect on the main chromophore responsible for the electronic transitions. |
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following are generalized experimental protocols for acquiring the spectra.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 300 MHz or higher NMR Spectrometer
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.
UV-Visible (UV-Vis) Spectroscopy
-
Instrument: UV-Vis Spectrophotometer
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The spectrum is recorded over a range of 200-800 nm.
Conclusion: A Symphony of Signals
The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations involved in its synthesis. Each spectroscopic technique offers a unique perspective, and together they create a comprehensive and self-validating system for compound characterization. The appearance of N-H stretches in the IR, the upfield shift of aromatic protons in the ¹H NMR upon introduction of the amino group, and the emergence of the methoxy signal in both ¹H and ¹³C NMR are all definitive markers of successful synthesis. This guide underscores the power of spectroscopy as an analytical tool, enabling scientists to confidently navigate the path of chemical synthesis and drug discovery.
References
A Senior Application Scientist's Guide to Catalyst Performance in Methyl 3-Amino-4-nitrobenzoate Synthesis
Introduction: The Critical Role of Methyl 3-Amino-4-nitrobenzoate in Synthesis
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile building block. The primary synthetic challenge lies in the selective reduction of one nitro group in a dinitro precursor or the introduction of an amino group without affecting the existing nitro and ester functionalities. This guide provides an in-depth comparison of various catalytic systems for the chemoselective synthesis of this compound, focusing on the critical step of nitro group reduction. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide robust protocols for researchers, scientists, and professionals in drug development.
Synthetic Strategies: A High-Level Overview
The synthesis of this compound typically hinges on the chemoselective reduction of a suitable dinitro precursor, such as Methyl 3,4-dinitrobenzoate. The core challenge is to reduce the nitro group at the 3-position while leaving the nitro group at the 4-position and the methyl ester at the 1-position intact. The choice of catalyst is paramount to achieving this selectivity and high yield.
A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Derivatives of Methyl 3-Amino-4-nitrobenzoate
In the landscape of preclinical drug discovery, the rigorous evaluation of a compound's cytotoxic potential is a critical gatekeeper to further development. For novel chemical entities, such as the derivatives of Methyl 3-Amino-4-nitrobenzoate, a comprehensive understanding of their interaction with living cells is paramount. This guide provides an in-depth comparison of pertinent cytotoxicity assays, offering not just protocols, but the strategic rationale behind their selection and application for this specific class of compounds. Our focus is on building a robust, self-validating experimental framework to generate reliable and reproducible data for promising new therapeutic agents.
The Imperative of Multi-Parametric Cytotoxicity Profiling
A single cytotoxicity assay provides but a snapshot of a compound's effect. To construct a comprehensive profile of how a novel derivative of this compound impacts cell health, a multi-parametric approach is essential. This strategy, employing assays that interrogate different cellular mechanisms, allows for the cross-validation of findings and a more nuanced understanding of the potential mechanism of action. For this guide, we will focus on three widely adopted and mechanistically distinct assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
The selection of appropriate cancer cell lines is a crucial first step in any cytotoxicity screening.[1][2][3][4] For a novel compound with an unknown spectrum of activity, a panel of cell lines from diverse tissue origins is recommended. For the purpose of this guide, we will consider a hypothetical study using the following cell lines:
-
A549 (Lung Carcinoma): A commonly used line in cancer research.
-
MCF-7 (Breast Adenocarcinoma): Represents a well-characterized epithelial cancer model.
-
HepG2 (Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
MRC-5 (Normal Lung Fibroblast): A non-cancerous cell line to determine the selectivity of the compounds for cancer cells over normal cells.
I. MTT Assay: A Window into Cellular Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a colorimetric readout of a cell's metabolic activity.[5][6][7] This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.[5]
Rationale for Use with this compound Derivatives:
For an initial screen of novel compounds like the derivatives of this compound, the MTT assay offers a cost-effective, high-throughput, and reproducible method to quickly identify compounds that impact cell viability.[6] A reduction in the formazan signal can indicate either direct cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation), providing a broad initial assessment of the compound's biological activity.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: In a 96-well flat-bottom plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Preparation and Treatment: Prepare a stock solution of each this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7] Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[9] Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[13]
II. LDH Assay: Monitoring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[14][15] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][17] The amount of color formation is proportional to the amount of LDH released and, consequently, to the number of damaged cells.[14]
Rationale for Use with this compound Derivatives:
The LDH assay serves as an excellent orthogonal method to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay directly quantifies cell death accompanied by membrane rupture (necrosis or late apoptosis).[14] This distinction is crucial for understanding the mechanism of action of the this compound derivatives. For instance, a compound could be cytostatic without causing immediate cell lysis, which would be reflected in a low IC50 from the MTT assay but a high IC50 from the LDH assay.
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Control Preparation: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., Triton X-100) to induce 100% cell death.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
III. Caspase-3/7 Assay: Detecting Apoptotic Cell Death
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[18] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases-3 and -7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[18] The intensity of the light produced is directly proportional to the amount of active caspase-3 and -7.[18]
Rationale for Use with this compound Derivatives:
Observing a cytotoxic effect with the MTT and/or LDH assays prompts the question of the mode of cell death. The Caspase-3/7 assay specifically investigates whether the this compound derivatives induce apoptosis, a programmed and controlled form of cell death.[19][20] This information is critical for understanding the compound's mechanism of action and its potential as an anti-cancer agent, as many successful chemotherapeutics function by inducing apoptosis in cancer cells.
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for assessing apoptosis using the Caspase-3/7 assay.
Detailed Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells and medium, following the manufacturer's instructions.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity for each treatment group relative to the vehicle control. Plot the fold change against the compound concentration to determine the EC50 (half-maximal effective concentration) for caspase-3/7 activation.
Comparative Analysis of Hypothetical Data
To illustrate how data from these three assays can be integrated to provide a comprehensive cytotoxicity profile, consider the following hypothetical IC50 values for two derivatives of this compound, Derivative A and Derivative B.
| Cell Line | Assay | Derivative A IC50 (µM) | Derivative B IC50 (µM) |
| A549 | MTT | 10.5 | 50.2 |
| LDH | 12.1 | > 100 | |
| Caspase-3/7 (EC50) | 9.8 | > 100 | |
| MCF-7 | MTT | 8.2 | 45.8 |
| LDH | 9.5 | > 100 | |
| Caspase-3/7 (EC50) | 7.9 | > 100 | |
| HepG2 | MTT | 55.6 | 80.1 |
| LDH | > 100 | > 100 | |
| Caspase-3/7 (EC50) | > 100 | > 100 | |
| MRC-5 | MTT | 85.3 | > 100 |
| LDH | > 100 | > 100 | |
| Caspase-3/7 (EC50) | > 100 | > 100 |
Interpretation of Hypothetical Data:
-
Derivative A: This compound demonstrates potent cytotoxicity against A549 and MCF-7 cancer cell lines, with IC50 values in the low micromolar range across all three assays. The close correlation between the MTT, LDH, and Caspase-3/7 EC50 values suggests that Derivative A induces cell death primarily through apoptosis, leading to a loss of metabolic activity and subsequent membrane disruption. Importantly, the significantly higher IC50 value in the normal MRC-5 cell line indicates a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent. The moderate activity in HepG2 cells warrants further investigation into potential hepatotoxicity.
-
Derivative B: In contrast, Derivative B exhibits much weaker activity. The MTT assay shows a moderate reduction in cell viability at higher concentrations in the cancer cell lines, but the LDH and Caspase-3/7 assays show little to no effect. This profile suggests that Derivative B may be primarily cytostatic at the tested concentrations, inhibiting cell proliferation without inducing significant cell death via apoptosis or necrosis. The lack of activity in the normal cell line is a positive attribute, but its overall low potency in cancer cells makes it a less promising candidate than Derivative A.
Conclusion: A Pathway to Confident Drug Development
The systematic application of a multi-parametric panel of cytotoxicity assays is indispensable for the early-stage evaluation of novel chemical entities like the derivatives of this compound. By integrating data on metabolic activity, membrane integrity, and apoptotic pathways, researchers can build a comprehensive and reliable profile of a compound's biological effects. This approach not only facilitates the confident selection of lead candidates for further development but also provides crucial insights into their potential mechanisms of action, thereby accelerating the journey from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 17. assaygenie.com [assaygenie.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 19. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-Amino-4-nitrobenzoate
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it fundamentally includes a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a core component of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-Amino-4-nitrobenzoate, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment.
Pre-Disposal Safety Assessment: Hazard Identification and Personal Protection
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is critical. This compound, like many nitroaromatic compounds, possesses characteristics that demand careful management.
1.1. Hazard Profile
1.2. Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of all routes of exposure—inhalation, ingestion, and dermal contact. The following PPE is mandatory when handling waste containing this compound:
-
Eye Protection: Chemical safety goggles are required at a minimum. For larger quantities or when there is a splash risk, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[6]
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 99512-09-1 | [7][8] |
| Molecular Formula | C₈H₈N₂O₄ | [7][8] |
| Molecular Weight | 196.16 g/mol | [7][8] |
| Physical Form | Solid / Powder | [7] |
| Inferred Hazards | Harmful if swallowed, Potential Skin/Eye Irritant, Environmentally Hazardous | [1][2][3] |
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with accurate waste stream identification. Mixing incompatible waste streams is not only a compliance violation but can also lead to dangerous chemical reactions. The primary disposal pathway for nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste facility.[9] Your role is to ensure the waste is collected and segregated correctly for pickup.
The following decision workflow must be followed:
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocols
Based on the workflow above, follow the appropriate protocol below.
Protocol 3.1: Disposal of Pure Solid or Solid Waste Mixtures
-
Container Selection: Obtain a designated "Hazardous Solid Waste" container from your institution's Environmental Health & Safety (EHS) department. This container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.
-
Waste Transfer: Carefully transfer the solid waste into the container using a spatula or powder funnel. Perform this transfer inside a chemical fume hood to prevent inhalation of dust.
-
Avoid Contamination: Do not add any liquids to the solid waste container. Do not mix with incompatible waste types. Nitroaromatic compounds can react with strong bases, acids, or reducing agents.
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. Clearly list all chemical constituents, including "this compound," and their approximate percentages.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area, away from heat sources and incompatible materials.
-
Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
Protocol 3.2: Disposal of Contaminated Liquid Solvents
-
Container Selection: Obtain the correct liquid waste container ("Halogenated" or "Non-Halogenated") based on the solvent composition.
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing. This should be done in a chemical fume hood.
-
pH Neutrality: Ensure the pH of the waste solution is near neutral (pH 6-8). Do not attempt to neutralize strong acids or bases within the waste container; this should be done as a separate procedure before adding to the final waste container.
-
Labeling: Label the container with a "Hazardous Waste" tag. List all solvent components and the solute, "this compound," with estimated concentrations.
-
Storage: Keep the container sealed and stored in a secondary containment bin within a designated satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
Protocol 3.3: Disposal of Contaminated Lab Debris (PPE, Weigh Boats, etc.)
-
Segregation: Collect all dry lab materials that have come into contact with this compound. This includes gloves, weigh papers, contaminated paper towels, etc.
-
Container: Place these materials into a designated, labeled "Solid Lab Debris" or "Contaminated PPE" waste container. This is typically a lined cardboard box or a plastic drum.
-
Exclusions: Do not place any free liquids, sharps, or highly saturated materials into this container. Saturated items should be treated as solid waste (Protocol 3.1).
-
Closure and Pickup: Once full, securely seal the container's liner and the container itself. Arrange for pickup by EHS.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[4]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately.[10]
-
Spill: For small powder spills within a fume hood, carefully sweep up the material with a dustpan and brush, place it in a sealed container, and dispose of it as hazardous solid waste. Avoid any actions that create dust. For larger spills, evacuate the area and contact your institution's EHS emergency line.
Regulatory Compliance
The disposal of this chemical is regulated under the Resource Conservation and Recovery Act (RCRA) and administered by the U.S. Environmental Protection Agency (EPA).[11] As a generator of hazardous waste, you are responsible for:
-
Waste Determination: Correctly identifying your waste as hazardous.
-
Generator Status: Knowing your laboratory's generator category (e.g., Very Small, Small, or Large Quantity Generator), which dictates accumulation time limits and other requirements.[12]
-
Proper Management: Ensuring the waste is properly segregated, labeled, and stored until it is transported for disposal by a certified facility.[12]
Adherence to these protocols ensures that your work remains compliant with federal, state, and local regulations, safeguarding both your institution and the environment.[6][10]
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling Methyl 3-Amino-4-nitrobenzoate
As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. The handling of specialized reagents like Methyl 3-Amino-4-nitrobenzoate demands a nuanced understanding that goes beyond a simple checklist. This guide provides an in-depth, procedural framework for personal protective equipment (PPE), grounded in the specific chemical nature of the compound and designed to ensure your safety and the integrity of your research.
The 'Why': A Hazard-Based Rationale for PPE Selection
This compound is not a monolithic hazard; its risks are a composite of its constituent functional groups: an aromatic amine and an aromatic nitro group. Understanding this duality is the foundation of selecting appropriate PPE.
-
Aromatic Amine Moiety: Primary aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] A critical and often underestimated risk is their capacity for rapid absorption through the skin.[1] Therefore, dermal exposure is a primary route of entry that must be rigorously controlled.
-
Aromatic Nitro Moiety: The nitro group renders the compound a potential oxidizing agent and introduces thermal instability.[3] Aromatic nitro-compounds can be toxic, and many are flammable solids that can form combustible dust mixtures in the air.[3] Inhalation of this dust represents a significant exposure risk.[4]
-
Irritant Properties: The compound is classified as a skin and serious eye irritant.[4] Direct contact can cause immediate harm.
This tripartite risk profile—systemic toxicity via absorption, respiratory hazard from dust, and direct irritant effects—dictates a multi-layered PPE strategy. We are not merely protecting against a splash; we are creating a comprehensive barrier against dermal absorption, inhalation, and direct contact.
Core PPE Protocols: A Task-Based Summary
The level of PPE required is dictated by the physical form of the chemical being handled and the scale of the operation. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Tightly fitting safety goggles with side shields.[5] | Chemical-resistant gloves (e.g., Nitrile), double-gloved recommended. | Full-length lab coat, closed-toed shoes. | Work within a chemical fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved N95 or P1 dust mask is mandatory. |
| Handling Solutions (under 50mL) | Tightly fitting safety goggles with side shields.[5] | Chemical-resistant gloves (e.g., Nitrile). | Full-length lab coat, closed-toed shoes. | All operations should be performed in a certified chemical fume hood.[6] |
| Large-Scale Operations or Splatter Risk | Safety goggles and a full-face shield.[7][8] | Chemical-resistant gloves (e.g., Nitrile), consider thicker gauge. | Chemical-resistant apron over a lab coat, closed-toed shoes. | All operations must be performed in a certified chemical fume hood.[6] |
| Spill Cleanup | Safety goggles and a full-face shield.[7][9] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant apron or suit. | NIOSH-approved respirator with organic vapor/acid gas (OV/AG) and particulate (P99/P100) cartridges.[10] |
Operational Workflow: A Step-by-Step Procedural Guide
Proper PPE is effective only when used within a structured, repeatable workflow. The following steps provide a self-validating system for safe handling from preparation to cleanup.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize reaching in and out.
-
Prepare Waste Streams: Label a dedicated, sealed container for solid waste and another for liquid waste. All contaminated disposable materials must be treated as hazardous waste.
The sequence of donning PPE is critical to prevent cross-contamination.
Caption: PPE Donning Sequence.
-
Weighing: If weighing the solid, perform the task in a ventilated enclosure or fume hood to contain dust. Use a disposable weigh boat.
-
Transfer & Dissolution: Conduct all transfers of the solid and the handling of its solutions well within the fume hood.
-
Avoid Contact: Use proper glove removal techniques if you must exit the work area temporarily; never touch door handles, keyboards, or pens with contaminated gloves.[10]
-
Clean Workspace: Decontaminate all surfaces and equipment before removing PPE.
-
Doff PPE: Remove PPE in the reverse order of donning to avoid contaminating yourself. Gloves should be removed first, using a peel-off technique without touching the outer surface.[9] Dispose of gloves and any other contaminated disposables in the designated hazardous waste container.[10]
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[11]
Emergency Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill: Evacuate the immediate area. Wear the appropriate spill cleanup PPE outlined in the table above. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Do not allow the chemical to enter drains.[5]
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, masks, weigh boats) that has come into contact with this compound must be disposed of as hazardous chemical waste.
-
Chemical Waste: Unused chemical and solutions must be collected in a properly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Offer surplus and non-recyclable solutions to a licensed disposal company.[10]
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a robust, self-validating system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work by preventing unintended exposures and cross-contamination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. international.skcinc.com [international.skcinc.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
